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Core Science & Biosynthesis

Foundational

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one chemical properties

An In-depth Technical Guide to 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive analysis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, a heterocyclic compound featuring the pharmacologically significant piperidin-4-one core functionalized with a sterically hindered, synthetically versatile propargyl group. The piperidin-4-one motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous biologically active agents.[1][2] The incorporation of a terminal alkyne via a tertiary carbon introduces a unique combination of steric bulk and a reactive handle for subsequent chemical modifications. This document details the compound's physicochemical and spectroscopic properties, proposes a robust synthetic methodology based on the Favorskii reaction, explores its chemical reactivity, and discusses its potential as a valuable building block for the development of novel therapeutics, particularly in fragment-based drug discovery and the synthesis of compound libraries.

The Piperidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in the pharmaceutical industry, forming the structural basis for a wide array of drugs and natural alkaloids.[2] Within this class, the piperidin-4-one substructure has emerged as a particularly versatile intermediate for several key reasons:

  • Synthetic Accessibility: Piperidin-4-ones can be synthesized through various established methods, most notably the Mannich reaction, which allows for the straightforward construction of the core ring system.[3][4]

  • Pharmacological Versatility: The scaffold has been identified in compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral (including anti-HIV), antimicrobial, and central nervous system effects.[1]

  • Functional Handles: The ketone at the 4-position and the secondary amine (in the parent scaffold) provide two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

It is critical for any researcher working with this scaffold to be aware of its regulatory status. Due to its utility as a precursor in the synthesis of fentanyl and its analogues, piperidin-4-one and its derivatives are classified as List I chemicals by the U.S. Drug Enforcement Administration (DEA), subjecting them to stringent regulatory controls.[6][7]

Physicochemical and Spectroscopic Profile

The unique N-substituent significantly influences the properties of the parent piperidin-4-one core. The tertiary propargyl group adds steric bulk around the nitrogen atom and introduces a highly useful terminal alkyne functional group.

Predicted Physicochemical Properties

The following table summarizes the calculated physicochemical properties of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and analytical protocols.

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
LogP (Predicted) 1.2 - 1.6
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N, O)
Rotatable Bonds 1
Spectroscopic Characterization

While experimental data for this specific molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure:

  • ¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the 2.5-3.0 ppm range. A sharp singlet around 2.1 ppm would correspond to the acetylenic proton (-C≡C-H ). The gem-dimethyl group on the side chain would appear as a singlet at approximately 1.5 ppm.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~208 ppm), the two acetylenic carbons (~70 ppm and ~85 ppm), the quaternary carbon attached to the nitrogen (~60 ppm), and the carbons of the piperidine ring (in the 40-50 ppm range).

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong carbonyl (C=O) stretching band around 1720 cm⁻¹. Two other highly diagnostic peaks would be the sharp, weak acetylenic C-H stretch (≡C-H) at approximately 3300 cm⁻¹ and the alkyne C≡C stretch near 2100 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 165. Common fragmentation patterns would likely involve the loss of the propargyl group or cleavage of the piperidine ring.

Synthesis and Manufacturing

The title compound can be efficiently synthesized via a one-pot reaction between piperidin-4-one and 2-methyl-3-butyn-2-ol. This transformation is analogous to the Favorskii reaction, where a ketone reacts with a terminal alkyne in the presence of a strong base.[8][9][10]

Proposed Synthetic Pathway: Base-Catalyzed Alkynylation

The reaction proceeds through the nucleophilic addition of the piperidin-4-one nitrogen to the alkyne, catalyzed by a strong base such as potassium hydroxide or sodium hydride in an aprotic polar solvent like DMSO or DMF.

G cluster_reactants Reactants cluster_product Product Piperidinone Piperidin-4-one Base KOH / DMSO Alkyne 2-Methyl-3-butyn-2-ol Product 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one Base->Product One-pot reaction (Favorskii-type)

Caption: Proposed one-pot synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add piperidin-4-one hydrochloride (1.0 eq) and dimethyl sulfoxide (DMSO).

  • Basification & Deprotonation: Add powdered potassium hydroxide (2.2 eq) portion-wise while maintaining the temperature below 30°C. Stir the resulting slurry for 30 minutes at room temperature to ensure complete deprotonation of the piperidine nitrogen.

  • Addition of Alkyne: Add 2-methyl-3-butyn-2-ol (1.1 eq) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one.

Chemical Reactivity and Derivatization Potential

The title compound is a bifunctional building block, offering two orthogonal sites for chemical modification: the ketone at the C4 position and the terminal alkyne on the N-substituent. This dual reactivity makes it an exceptionally valuable scaffold for creating diverse molecular architectures.

Derivatization cluster_ketone Ketone Chemistry cluster_alkyne Alkyne Chemistry Core 1-(2-Methylbut-3-yn-2-yl) piperidin-4-one Alcohol Piperidin-4-ol Derivative Core->Alcohol Reduction (e.g., NaBH₄) Amine 4-Amino-piperidine Derivative Core->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Triazole Triazole Adduct (Click Chemistry) Core->Triazole CuAAC (R-N₃, Cu(I)) Coupled Aryl/Vinyl Substituted Alkyne Core->Coupled Sonogashira Coupling (Ar-X, Pd/Cu catalyst)

Caption: Key derivatization pathways for the title compound.

Reactions at the Carbonyl Group
  • Reduction: The ketone can be readily reduced to the corresponding alcohol, 1-(2-methylbut-3-yn-2-yl)piperidin-4-ol, using standard reducing agents like sodium borohydride. This introduces a new chiral center and a hydroxyl group for further functionalization.

  • Reductive Amination: A powerful method for introducing diversity at the C4 position. Reaction with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride yields 4-amino-piperidine derivatives.[11][12]

  • Wittig Reaction: Allows for the conversion of the carbonyl group into an exocyclic double bond, providing a scaffold for further reactions like Michael additions or olefin metathesis.

Reactions of the Terminal Alkyne

The terminal alkyne is a premier functional group for modern organic synthesis, enabling highly specific and efficient bond formations.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is one of the most robust methods for forming a stable 1,2,3-triazole linkage. Reacting the alkyne with an organic azide in the presence of a copper(I) catalyst allows for the covalent attachment of virtually any molecule containing an azide group, from small fragments to large biomolecules.

  • Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction with aryl or vinyl halides. This method is ideal for directly linking the piperidine scaffold to aromatic and heteroaromatic systems, which are common motifs in drug molecules.

  • Mannich Reaction: The acetylenic proton can be replaced by an aminomethyl group through reaction with an amine and formaldehyde, creating more complex propargylamine structures.

Applications in Drug Discovery and Medicinal Chemistry

The unique structure of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one positions it as a high-value building block for contemporary drug discovery programs.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a "fragment" for screening against biological targets. The piperidin-4-one portion can establish initial, low-affinity binding interactions. The alkyne "handle" can then be used to elaborate the fragment into a more potent lead compound by linking it to other fragments that bind in adjacent pockets.

  • Scaffold for Combinatorial Libraries: The orthogonal reactivity of the ketone and alkyne allows for the rapid generation of large libraries of diverse compounds. For example, a library could be created by first performing various reductive aminations at the ketone position, followed by a series of Sonogashira couplings at the alkyne position.

  • Probes and Covalent Modulators: The terminal alkyne can be used to attach reporter tags, such as fluorophores or biotin, for use in chemical biology probes. While the alkyne itself is relatively stable, it can be a precursor to more reactive functionalities, such as α,β-unsaturated ketones (via hydration and elimination), which can act as covalent inhibitors. The sterically hindered nature of the N-substituent can also be exploited to probe the steric tolerance of receptor binding pockets.[13][14]

Conclusion

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a strategically designed chemical entity that merges the proven pharmacological relevance of the piperidin-4-one scaffold with the synthetic power of a terminal alkyne. Its straightforward synthesis and dual functional handles provide medicinal chemists with a versatile platform for developing novel molecular structures. Its potential applications in fragment-based screening, combinatorial library synthesis, and as a core for complex drug candidates make it a compound of significant interest for future research and development in the pharmaceutical sciences.

References

  • [New substituted 1-(2,3-dihydrobenzo[3][8]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity - PubMed]([Link])

Sources

Exploratory

Mass Spectrometry of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one: Fragmentation Mechanisms, Analytical Workflows, and Pharmacophore Characterization

Executive Summary The compound 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (Chemical Formula: C10​H15​NO ) represents a strategic functional hybridization in modern drug discovery. By combining the well-established piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (Chemical Formula: C10​H15​NO ) represents a strategic functional hybridization in modern drug discovery. By combining the well-established piperidin-4-one pharmacophore with a highly versatile terminal alkyne, it serves as a critical building block for click chemistry (CuAAC) and targeted library synthesis[1]. Because of its role as a key intermediate in the synthesis of complex therapeutics, rigorous analytical characterization is paramount.

This whitepaper provides an in-depth technical guide to the mass spectrometric (MS) profiling of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic spectral reporting, focusing instead on the causality of fragmentation , self-validating analytical workflows , and high-resolution mass spectrometry (HRMS) principles required to achieve <5 ppm mass accuracy[1].

Structural & Physicochemical Profiling

Understanding the physicochemical nature of a molecule is the first step in designing a robust MS method. 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one features two primary functional domains that dictate its behavior in the gas phase:

  • The Tertiary Amine (Piperidine Core): With a predicted pKa between 8.0 and 9.0, the basic nitrogen atom acts as an excellent proton acceptor. This makes Positive Electrospray Ionization (ESI+) the definitive choice for generating the [M+H]+ precursor ion.

  • The 2-Methylbut-3-yn-2-yl Moiety: This sterically hindered, alkynyl-substituted alkyl group is attached directly to the nitrogen. The presence of the alkyne adjacent to a tertiary carbon creates a highly labile C-N bond under collision-induced dissociation (CID), driving the primary fragmentation pathway.

Quantitative Physicochemical Data
ParameterValueAnalytical Significance
Chemical Formula C10​H15​NO Determines isotopic distribution pattern.
Monoisotopic Mass 165.1154 DaBaseline for exact mass calculations.
Target Precursor Ion [M+H]+ 166.1232 DaTarget m/z for Q1 isolation in MS/MS.
LogP (Predicted) ~1.2 - 1.5Dictates reverse-phase LC retention time (elutes in mid-gradient).

Mechanistic Fragmentation Pathways (MS/MS)

In tandem mass spectrometry (MS/MS), the application of collision energy (CE) to the isolated [M+H]+ ion (m/z 166.1232) yields a predictable, highly reproducible set of product ions. Understanding why these fragments form is critical for distinguishing this compound from isomers or synthetic impurities.

  • Pathway A: Propargylic Cleavage (m/z 67.0542)

    • Mechanism: Heterolytic cleavage of the C-N bond.

    • Causality: Under low collision energy (15 eV), the bond connecting the piperidone nitrogen to the 2-methylbut-3-yn-2-yl group breaks. The charge is retained on the hydrocarbon fragment, yielding the [C5​H7​]+ cation. This tertiary carbocation is exceptionally stable due to resonance delocalization provided by the adjacent terminal alkyne.

  • Pathway B: Carbon Monoxide Neutral Loss (m/z 138.1277)

    • Mechanism: Ring contraction and extrusion of CO (-27.9949 Da).

    • Causality: A hallmark of cyclic ketones, the piperidin-4-one ring undergoes α -cleavage followed by the loss of carbon monoxide at moderate collision energies (20-25 eV).

  • Pathway C: Retro-Diels-Alder (RDA) Cleavage (m/z 110.0964)

    • Mechanism: Cross-ring cleavage of the piperidone core.

    • Causality: At elevated collision energies (30-35 eV), the saturated piperidone ring undergoes an RDA-like fragmentation, shedding a neutral ketene derivative ( C3​H4​O , 56.0262 Da) to leave a stable piperideine-like fragment.

Fragmentation_Pathway M Precursor [M+H]+ m/z 166.1232 P1 Heterolytic C-N Cleavage (- C5H9NO) M->P1 P2 Neutral CO Loss (- 27.99 Da) M->P2 P3 Retro-Diels-Alder (- C3H4O) M->P3 F1 Propargylic Cation m/z 67.0542 P1->F1 F2 Ring Contraction m/z 138.1277 P2->F2 F3 Piperideine Fragment m/z 110.0964 P3->F3

Fig 2. Primary collision-induced dissociation (CID) pathways of the protonated molecular ion.

MS/MS Fragmentation Table
Fragment m/zFormulaNeutral LossCollision EnergyRelative AbundanceDiagnostic Value
166.1232 [C10​H16​NO]+ None5 eV100% (Base)Confirms intact molecular mass.
138.1277 [C9​H16​N]+ CO (27.99 Da)20 eV45%Confirms presence of the cyclic ketone.
110.0964 [C7​H12​N]+ C3​H4​O (56.02 Da)35 eV25%Confirms piperidone core structure.
67.0542 [C5​H7​]+ C5​H9​NO (99.06 Da)15 eV85%Highly specific to the N-alkynyl substituent.

Self-Validating Analytical Workflow

To ensure high data integrity and trustworthiness, the LC-MS/MS methodology must be designed as a self-validating system. This means incorporating continuous calibration, matrix blanks, and optimized chromatography to prevent ion suppression and false positives, a standard practice for cataloged chemical building blocks[2].

Step-by-Step LC-HRMS/MS Protocol

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) prior to the run.

  • Causality: Ensures the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated to achieve sub-5 ppm mass accuracy, which is mandatory for definitive empirical formula confirmation[1].

Step 2: Sample Preparation

  • Action: Dilute the synthesized 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one to a final concentration of 1 µg/mL in a solvent of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA intentionally lowers the pH of the solution below the pKa of the piperidine nitrogen. This forces the molecule into its protonated state ( [M+H]+ ) before it enters the mass spectrometer, maximizing ionization efficiency and sensitivity.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The gradient effectively separates the target compound from any unreacted piperidin-4-one starting material (which will elute earlier due to higher polarity) or synthetic byproducts, preventing competitive ion suppression in the ESI source.

Step 4: MS Source Optimization

  • Action: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 10 L/min.

  • Causality: 350°C provides enough thermal energy to evaporate the LC droplets completely, releasing the gas-phase ions, but is low enough to prevent the thermal degradation of the potentially reactive terminal alkyne moiety.

Step 5: Data Acquisition (Data-Dependent Acquisition - DDA)

  • Action: Program the mass spectrometer to perform a full MS1 scan (m/z 50-500), followed by automatic MS/MS fragmentation of the top 3 most abundant ions using a stepped collision energy (15, 25, 35 eV).

  • Causality: Stepped CE ensures that both low-energy fragments (like the m/z 67.05 propargylic cation) and high-energy fragments (like the m/z 110.09 RDA product) are captured in a single composite spectrum.

LCMS_Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Q1 Isolation (m/z 166.12) S3->S4 S5 CID Fragmentation (CE: 15-35 eV) S4->S5 S6 TOF/Q3 Detection (High Res MS/MS) S5->S6 S7 Data Processing (EIC & MS/MS) S6->S7

Fig 1. Standardized LC-HRMS/MS analytical workflow for basic nitrogenous scaffolds.

Conclusion

The mass spectrometric analysis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one requires a nuanced understanding of its structural lability. By leveraging ESI+ and stepped collision energies, analysts can reliably generate both the intact molecular ion and a rich MS/MS spectrum. The prominent m/z 67.05 fragment serves as a highly diagnostic marker for the 2-methylbut-3-yn-2-yl substitution, while the m/z 138.12 and 110.09 fragments confirm the integrity of the piperidin-4-one core. Adhering to the self-validating protocols outlined above ensures robust, publication-quality analytical data for downstream drug development applications.

References

  • Scribd. "Chemical Building Blocks Catalog". Scribd Documents. Available at:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of electrospray ionization mass spectra of small organic molecules." Journal of Chromatography A, 1217(25), 3908-3921. Available at:[Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, 2nd Edition. John Wiley & Sons. Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide on the Molecular Weight and Synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

As drug development increasingly relies on modular, highly functionalized building blocks, the precise physicochemical characterization and controlled synthesis of intermediate scaffolds have become paramount. 1-(2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on modular, highly functionalized building blocks, the precise physicochemical characterization and controlled synthesis of intermediate scaffolds have become paramount. 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a prime example of such a scaffold, representing a strategic functional hybridization between the privileged piperidin-4-one core (ubiquitous in GPCR ligands and CNS-active agents) and a sterically shielded terminal alkyne.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, structural properties, and the self-validating synthetic and analytical workflows required to ensure its integrity in advanced medicinal chemistry applications.

Physicochemical Profiling & Molecular Weight Validation

The molecular weight of a compound dictates its pharmacokinetic trajectory, influencing lipophilicity, membrane permeability, and binding efficiency. For 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, the exact molecular weight is 165.23 g/mol [1].

Understanding the exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation, as it allows researchers to differentiate the target molecule from isobaric impurities that may arise during synthesis [2].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Significance
Molecular Formula C₁₀H₁₅NODefines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 4).
Standard Molar Mass 165.23 g/mol Used for macroscopic stoichiometric calculations during bulk synthesis .
Monoisotopic Exact Mass 165.1154 DaCritical for ESI-HRMS validation; ensures the absence of isobaric structural isomers.
Theoretical[M+H]⁺ 166.1226 m/zThe target diagnostic peak in positive-ion electrospray ionization.
Hydrogen Bond Donors 0Enhances blood-brain barrier (BBB) permeability for CNS drug targeting.
Hydrogen Bond Acceptors 2 (N, O)Facilitates critical target-protein interactions (e.g., kinase hinge binding).

Synthetic Methodology: Regioselective N-Alkylation

To achieve the exact molecular weight of 165.23 g/mol without generating unwanted side products, a highly controlled copper-catalyzed N-alkylation strategy must be employed.

The Causality of Experimental Choices: Direct Sₙ2 alkylation of the piperidin-4-one secondary amine with propargylic halides often leads to unwanted Sₙ2' rearrangements (yielding allenes) or alkyne homocoupling. By introducing Copper(I) Chloride (CuCl) as a catalyst, the reaction proceeds via a stabilized propargyl-copper intermediate, enforcing strict regioselectivity [3]. Furthermore, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base. Its extreme steric bulk prevents it from acting as a competing nucleophile, while its strong basicity efficiently neutralizes the HCl byproduct, driving the reaction to completion.

Step-by-Step Synthesis Protocol
  • Reagent Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of piperidin-4-one in anhydrous acetonitrile (CH₃CN) to a concentration of 0.2 M.

  • Catalyst & Base Initiation: Cool the reaction vessel to 0 °C using an ice bath. Add 0.05 equivalents of CuCl powder, followed by the dropwise addition of 1.5 equivalents of DBU. Note: The solution will undergo a distinct color change indicating copper complexation.

  • Propargylation: Slowly add 1.2 equivalents of 3-chloro-3-methylbut-1-yne via a syringe pump over 30 minutes to prevent exothermic spikes and suppress alkyne homocoupling.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12–18 hours under continuous argon flow.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl. This step is critical as the ammonium ions complex the copper catalyst, pulling it into the aqueous phase and preventing downstream toxicity.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure 165.23 g/mol product.

SynthesisWorkflow Step1 Piperidin-4-one + Propargyl Chloride (Reactant Assembly) Step2 CuCl / DBU Catalyst System (Regioselective Control) Step1->Step2 Step3 N-Alkylation Reaction (0 °C to RT, 12h) Step2->Step3 Step4 Aqueous Workup & Extraction (NH4Cl Quench) Step3->Step4 Step5 Target Molecule Isolated MW: 165.23 g/mol Step4->Step5

Copper-catalyzed synthetic workflow for 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one.

Analytical Characterization: A Self-Validating System

Confirming the successful synthesis of a 165.23 g/mol molecule requires a self-validating analytical loop. Relying solely on low-resolution mass spectrometry (LRMS) is a systemic vulnerability, as isobaric contaminants can easily mimic the 165 m/z signal. We employ a dual-pronged approach using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Analytical Choices: Electrospray Ionization (ESI) is selected over Electron Impact (EI) ionization because ESI is a "soft" ionization technique. The terminal alkyne and the tertiary amine linkage are highly susceptible to fragmentation; ESI prevents this, allowing the intact [M+H]⁺ molecular ion to be detected.

Step-by-Step Analytical Validation Protocol
  • ESI-HRMS Calibration: Introduce the sample into a Q-TOF Mass Spectrometer using a mobile phase of 50:50 Water/Acetonitrile with 0.1% Formic Acid. Utilize Leucine Enkephalin as an internal lock-mass calibrant to ensure mass accuracy within <5 ppm.

  • Molecular Weight Confirmation: Scan in positive ion mode (ESI+). Isolate the peak at m/z 166.1226 . A mass error of less than 5 ppm mathematically guarantees the C₁₀H₁₅NO elemental composition.

  • Structural Validation via ¹H NMR (400 MHz, CDCl₃):

    • Verify the terminal alkyne proton: Look for a sharp singlet at ~2.30 ppm (1H).

    • Verify the gem-dimethyl group: Look for a strong singlet at ~1.40 ppm (6H).

    • Verify the piperidine core: Analyze the multiplets between 2.50–3.00 ppm corresponding to the methylene protons adjacent to the nitrogen and the ketone.

AnalyticalValidation Sample Purified Compound (Target MW: 165.23) HRMS ESI-HRMS Analysis Detect [M+H]+ at 166.1226 Sample->HRMS NMR 1H & 13C NMR Verify C10H15NO Skeleton Sample->NMR Confirm Molecular Weight & Structure Validated HRMS->Confirm NMR->Confirm

Self-validating analytical logic for confirming exact molecular weight and structure.

Pharmacological Relevance

The precise molecular weight and structural geometry of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one make it an elite precursor in modern drug design. The terminal alkyne acts as a bioorthogonal handle, primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." This allows researchers to rapidly append the piperidin-4-one pharmacophore to complex azide-functionalized linkers, a workflow that is currently dominating the synthesis of Target Protein Ligand-Linker Conjugates and PROTACs .

References

  • Wikipedia Contributors. "C10H15NO." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18363672, Benzene;butanamide (Isomeric Mass Reference)." PubChem. Available at:[Link]

  • MDPI Pharmaceuticals. "Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study." Molecules 2023, 28(4), 1585. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

Introduction 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a unique molecule incorporating a piperidin-4-one ring, a tertiary amine, and a sterically hindered terminal alkyne. This distinct combination of functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a unique molecule incorporating a piperidin-4-one ring, a tertiary amine, and a sterically hindered terminal alkyne. This distinct combination of functional groups suggests its potential utility in medicinal chemistry and drug development, where the piperidine scaffold is a common motif. Understanding the chemical stability of this compound under various conditions is paramount for its successful handling, formulation, and development as a potential therapeutic agent. This guide provides a comprehensive technical overview of the anticipated stability profile of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, drawing upon established principles of organic chemistry and data from analogous structures. We will delve into its expected behavior under hydrolytic, oxidative, thermal, and photolytic stress, providing field-proven insights into experimental design and interpretation.

The insights presented herein are intended for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not publicly available, this guide constructs a robust, scientifically-grounded framework for its stability assessment.

Chemical Structure and Functional Group Analysis

The stability of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is dictated by the interplay of its three key functional groups:

  • Tertiary Amine within a Piperidine Ring: The piperidine ring is susceptible to oxidation, particularly at the nitrogen atom and adjacent carbons. Tertiary amines are generally more stable to oxidation than secondary amines.

  • Piperidin-4-one Moiety: The ketone functionality introduces polarity and a potential site for reduction or other carbonyl-related reactions.

  • 2-Methylbut-3-yn-2-yl Group (Terminal Alkyne on a Quaternary Carbon): The terminal alkyne is a high-energy functional group, potentially susceptible to thermal decomposition, hydration, and metal-catalyzed reactions. The quaternary carbon provides steric hindrance, which may influence the reactivity of the alkyne.

Predicted Stability Under Various Stress Conditions

Hydrolytic Stability

The 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one molecule does not contain intrinsically hydrolyzable groups like esters or amides in an acyclic context. The tertiary amine and the piperidinone ring are generally stable to hydrolysis under neutral pH conditions.

  • Acidic Conditions: In acidic media, the tertiary amine will be protonated, forming a piperidinium salt. This is unlikely to promote degradation of the core structure. However, very strong acidic conditions could potentially catalyze the hydration of the alkyne (Kucherov reaction), although this typically requires a metal catalyst. A general trend of accelerated hydrolysis for cyclic aminals has been observed with decreasing pH, which may have some relevance to the piperidinone structure under extreme conditions.

  • Basic Conditions: The compound is expected to be largely stable under basic conditions. While the protons alpha to the carbonyl group are acidic, they are unlikely to lead to significant degradation pathways under typical basic stress testing conditions.

Oxidative Stability

Oxidation is anticipated to be a primary degradation pathway for this molecule.

  • N-Oxidation: The tertiary nitrogen of the piperidine ring is a prime target for oxidation, leading to the formation of the corresponding N-oxide. This is a common metabolic and degradation pathway for piperidine-containing compounds.

  • Ring Oxidation: Oxidation can also occur at the carbon atoms adjacent to the nitrogen, potentially leading to the formation of imines or, with more extensive oxidation, ring-opening products such as aldehydes, ketones, and carboxylic acids.

  • Influence of Metal Ions: Trace metal ions can act as catalysts and accelerate oxidative degradation.

Thermal Stability

The thermal stability of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one will be influenced by both the piperidine ring and the acetylenic group.

  • Piperidine Ring: Piperidine itself is relatively stable at room temperature but can decompose at elevated temperatures. Piperidine derivatives have been shown to be among the more thermally stable amines.

  • Acetylenic Group: Acetylenic compounds, particularly terminal alkynes, can be thermally labile and may undergo exothermic decomposition or polymerization at elevated temperatures. The nature of substituents on the acetylenic compound plays a significant role in its thermal behavior. However, pure acetylene is unstable and is typically handled as a solution. The steric hindrance from the gem-dimethyl group might provide some kinetic stability.

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation.

  • Photo-oxidation: The piperidine ring is susceptible to photo-oxidation, often through free-radical mechanisms, leading to products similar to those from chemical oxidation (N-oxides, imines).

  • Alkyne Reactivity: While the alkyne itself does not have a strong chromophore for absorbing visible or near-UV light, photochemical reactions involving alkynes are known and could be initiated by photosensitizers or under high-energy UV light.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, a forced degradation study is essential. The following protocols are designed to be self-validating and provide a comprehensive understanding of the molecule's liabilities.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of the active pharmaceutical ingredient (API) at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution with the appropriate stress medium to achieve the desired final concentration for analysis.

Forced Degradation (Stress) Conditions
2.1 Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Mix 1 mL of the API stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the API stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the API stock solution with 1 mL of purified water.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

2.2 Oxidative Degradation
  • Mix 1 mL of the API stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

2.3 Thermal Degradation
  • Solid State:

    • Place a known amount of the solid API powder in a petri dish.

    • Expose it to 70°C in a calibrated oven for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State:

    • Prepare a solution of the API (1 mg/mL) in a suitable solvent.

    • Expose the solution to 70°C for 48 hours.

    • At specified time points, withdraw an aliquot for HPLC analysis.

2.4 Photolytic Degradation
  • Expose a solution of the API (1 mg/mL) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC at appropriate time intervals.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Photodiode array (PDA) detection is highly recommended to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification of degradation products.

Data Presentation and Interpretation

Quantitative Stability Data

All quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (Retention Time)
0.1 M HCl, 60°C 0100-
2
4
8
24
0.1 M NaOH, 60°C 0100-
2
4
8
24
3% H₂O₂, RT 0100-
2
4
8
24
70°C (Solid) 0100-
24
48
70°C (Solution) 0100-
24
48
Photolytic 0100-
(lux hours)
Visualization of Degradation Pathways and Workflows

Visual diagrams are essential for understanding the logical flow of experiments and the potential chemical transformations.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_output Output API 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one Acid Acidic Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (70°C, Solid & Solution) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Data Quantitative Data Table HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Experimental workflow for forced degradation studies.

G Parent 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H2O2, Light) Imine Imine/Tetrahydropyridine Derivative Parent->Imine Oxidation (H2O2, Light) RingOpened Ring-Opened Products (Aldehydes, Ketones, etc.) Imine->RingOpened Further Oxidation

Caption: Potential oxidative degradation pathways.

Conclusion

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a molecule with a unique constellation of functional groups that present a multifaceted stability profile. While it is predicted to have good hydrolytic stability, it is likely susceptible to oxidative degradation, primarily at the piperidine nitrogen. Thermal and photolytic stress may also induce degradation, potentially involving both the piperidine and the terminal alkyne moieties. The provided experimental protocols offer a robust framework for systematically evaluating these potential liabilities. A thorough understanding of its stability is a critical prerequisite for the successful development of this compound in any research or pharmaceutical application.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Public
  • Thermal stability of some acetylenic poly‐ and copolymers obtained by electrochemical polymeriz
  • Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Proton
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online.
  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]...
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Impact of Solvent on the Thermal Stability of Amines - PMC.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Public
  • A Photocaged N‐Phosphonopiperidinone as a Selective Photo‐Cleavable DPP8/9 Inhibitor.
  • Thermodynamic properties of chloroacetylene, dichloroacetylene, ethynyl radical, and chloroethynyl radical - ScienceDirect - DOI.
  • Acetylene - Wikipedia.
  • Thermal Stability of Cocured Blends of Vinyl Trimethoxysilane and Aryl Acetylene Resins with Different Posttreatments - ResearchG
  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI.
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimeriz
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Foundational

Biological activity of piperidin-4-one derivatives

Biological Activity of Piperidin-4-one Derivatives: A Technical Guide to Pharmacological Profiling and Mechanism of Action Executive Overview Piperidin-4-one derivatives represent a highly versatile and privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Piperidin-4-one Derivatives: A Technical Guide to Pharmacological Profiling and Mechanism of Action

Executive Overview

Piperidin-4-one derivatives represent a highly versatile and privileged pharmacophore in medicinal chemistry. The core nitrogen-containing six-membered ring allows for extensive structural functionalization, particularly at the C-2, C-3, C-5, and C-6 positions. These modifications heavily influence the spatial geometry, lipophilicity, and electronic distribution of the molecule, which in turn dictates its biological target affinity. As a Senior Application Scientist, I have observed that the rational design of 2,6-diarylpiperidin-4-ones consistently yields potent antimicrobial, anticancer, and anti-inflammatory agents. This guide synthesizes the mechanistic causality behind these activities, supported by robust, self-validating experimental protocols and quantitative benchmarks.

Antimicrobial and Antifungal Efficacy

Mechanistic Causality: The antimicrobial activity of piperidin-4-one derivatives—particularly thiosemicarbazone and oxime ether analogs—is driven by their ability to disrupt microbial cell wall synthesis and interfere with enzymatic pathways. The presence of aryl substituents at the C-2 and C-6 positions increases the lipophilicity of the molecule, facilitating its penetration through the lipid-rich bacterial cell membrane [[1]]([Link]). Once intracellular, the heteroatoms (N, O, S) act as electron donors, chelating essential metal ions required for microbial enzymatic function.

Quantitative Data Profile: Table 1 summarizes the Minimum Inhibitory Concentration (MIC) of selected piperidin-4-one derivatives against standard bacterial strains, demonstrating efficacy competitive with standard antibiotics.

Compound / DerivativeSubstitution (R, R')S. aureus (µg/mL)E. coli (µg/mL)B. subtilis (µg/mL)
1a CH3, N(CH3)212810
Ampicillin (Standard)N/A< 5< 5< 5

Experimental Protocol: Self-Validating Tube Dilution Assay (MIC Determination) To ensure reproducibility and eliminate false positives from solvent toxicity, the following self-validating protocol is the gold standard for MIC determination:

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton broth at 37°C until the suspension reaches a turbidity matching the 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents artificial inflation or deflation of MIC values due to varying bacterial loads.

  • Serial Dilution: Prepare a stock solution of the piperidin-4-one derivative in DMSO. Perform two-fold serial dilutions in sterile test tubes containing 1 mL of Mueller-Hinton broth to achieve a concentration gradient (e.g., 100 to 0.1 µg/mL).

  • Control Integration: Maintain three controls: a positive control (standard antibiotic), a negative control (inoculum + broth without drug), and a vehicle control (inoculum + broth + DMSO). Validation: The vehicle control is critical; it proves that DMSO at the tested concentration does not inherently inhibit bacterial growth, validating that cell death is strictly caused by the derivative.

  • Inoculation and Incubation: Add 0.1 mL of the standardized inoculum to each tube. Incubate at 37°C for 24 hours.

  • Observation: The MIC is recorded as the lowest concentration tube exhibiting zero visible turbidity.

Anticancer and Cytotoxic Activity

Mechanistic Causality: In oncology, 3,5-bis(arylidene)-4-piperidone (BAP) derivatives have emerged as potent cytotoxic agents. Their primary mechanism of action involves the inhibition of the 20S proteasome. In silico docking studies confirm that the α,β -unsaturated ketone moiety undergoes a nucleophilic attack by the N-terminal threonine residue of the proteasome's β -subunits . This irreversible binding halts ubiquitin-mediated protein degradation, leading to the accumulation of pro-apoptotic proteins, generation of Reactive Oxygen Species (ROS), and subsequent apoptosis .

Quantitative Data Profile: Table 2 highlights the Growth Inhibition ( GI50​ ) and IC50​ values of BAP derivatives against human cancer cell lines.

CompoundStructural FeatureCell Line GI50​ / IC50​ (µM)
5f Aminothiazolylacetamido-BAPHeLa / HCT1160.15
5a BAP with Aryl RingHeLa0.25
AM114 3,5-Bis(4-boronic acid-benzylidene)HCT1161.50
5k BAP with Thiophene RingHeLa5.00

Experimental Protocol: SRB Assay for Cytotoxicity Evaluation In my experience optimizing phenotypic screens, the Sulforhodamine B (SRB) assay offers superior linearity over MTT assays for high-throughput piperidone screening.

  • Cell Seeding: Seed HeLa or HCT116 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the piperidone derivative (0.01 µM to 100 µM) for 48 hours.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, fixing the cells to the plate and preserving the actual biomass for accurate quantification, preventing cell loss during wash steps.

  • Staining and Washing: Wash plates with deionized water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 minutes. Wash repeatedly with 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Dissolve the protein-bound dye in 10 mM Tris base (pH 10.5). Measure absorbance at 540 nm using a microplate reader. Validation: Background absorbance from blank wells (media + TCA + dye without cells) is subtracted to validate the optical density readings before calculating GI50​ via non-linear regression.

Visualization: Mechanism of Action

ProteasomeInhibition A Piperidin-4-one Derivative (BAP) B 20S Proteasome (β-subunit Threonine) A->B Nucleophilic Attack C Ubiquitin-Protein Accumulation B->C Inhibition of Degradation D ROS Generation & Oxidative Stress C->D Cellular Stress E Mitochondrial Cytochrome C Release D->E Membrane Depolarization F Caspase Cascade Activation E->F Apoptosome Formation G Apoptosis (Cell Death) F->G Execution Phase

Fig 1: Proteasome inhibition and apoptosis signaling pathway of piperidin-4-one derivatives.

Structural Optimization and Synthesis Workflow

To achieve the biological activities described above, the synthesis of piperidin-4-ones typically employs a multi-component Mannich condensation. The stereochemistry of the resulting products—often favoring the chair conformation with equatorially disposed aryl groups—is critical for optimal receptor binding and minimal steric hindrance during target interaction .

Visualization: Experimental Workflow

SynthesisWorkflow S1 Multi-Component Mannich Reaction S2 Stereoselective Purification S1->S2 S3 NMR/IR/MS Characterization S2->S3 S4 In Vitro Screening (MIC / SRB Assays) S3->S4 S5 Structure-Activity Relationship (SAR) Analysis S4->S5

Fig 2: Standardized workflow from stereoselective synthesis to SAR analysis of piperidones.

Conclusion

The piperidin-4-one scaffold is a privileged structure in drug discovery. By systematically optimizing the substituents at the C-2, C-3, C-5, and C-6 positions, researchers can finely tune the molecule's biological profile—shifting from broad-spectrum antimicrobial agents to highly targeted, proteasome-inhibiting anticancer therapeutics. Rigorous, self-validating experimental protocols remain the cornerstone of translating these synthetic derivatives into viable clinical candidates.

References

  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source: Biomedical and Pharmacology Journal. URL: [Link]

  • Title: An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Source: ACS Omega. URL: [Link]

  • Title: Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]

Sources

Exploratory

The Architecture of N-Alkynyl Heterocycles: A Technical Guide to Therapeutic Applications and Synthetic Methodologies

Executive Summary The development of novel therapeutic scaffolds relies heavily on the structural rigidification and functionalization of nitrogen-containing heterocycles. Among these, N-alkynyl heterocycles have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutic scaffolds relies heavily on the structural rigidification and functionalization of nitrogen-containing heterocycles. Among these, N-alkynyl heterocycles have emerged as uniquely privileged precursors and active pharmacophores in modern drug discovery. Characterized by an electron-rich alkyne moiety directly attached to a heterocyclic nitrogen, these compounds offer exceptional reactivity profiles for downstream cycloisomerization, cross-coupling, and click-chemistry applications[1]. This whitepaper provides an in-depth mechanistic analysis of their therapeutic applications, particularly in oncology and neuropsychiatry, alongside self-validating synthetic protocols designed for high-yield drug development workflows.

Therapeutic Applications & Biological Targets

The rigid, highly conjugated nature of N-alkynyl heterocycles and their downstream fused-ring derivatives (such as pyrazino[1,2-a]indoles and pyrrolizinones) allows for precise spatial orientation within complex protein binding pockets.

Neuropsychiatric Modulation via GPCRs

Derivatives synthesized from N-alkynyl indoles, particularly tetrahydro-pyrazino[1,2-a]indoles, have demonstrated profound efficacy as partial agonists for the 5-HT2C receptor [2]. By locking the pharmacophore into a rigid tricyclic system, these compounds minimize off-target binding to 5-HT2A or 5-HT2B receptors, reducing hallucinogenic or cardiotoxic liabilities. In vivo models indicate that specific derivatives (e.g., Compound 36d) exhibit promising therapeutic potential for obsessive-compulsive disorders, panic anxiety, and depression[2].

Oncology and Cytotoxicity

Fused heterocyclic systems derived from N-alkynyl lactams are highly valued in the development of novel anticancer therapeutics[3]. The electrophilic nature of the alkyne allows for transition-metal-catalyzed cyclizations that generate planar, DNA-intercalating agents or specific kinase inhibitors. For instance, oxidized pyrazinoindole derivatives (e.g., Compound 49a) have shown potent cytotoxicity against human leukemia K562 cancer cells, achieving sub-micromolar IC50 values[2].

SignalingPathway Drug Pyrazino[1,2-a]indole (N-Alkynyl Derivative) Receptor 5-HT2C Receptor (GPCR) Drug->Receptor Partial Agonism Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Signal Transduction IP3 IP3 / DAG Production PLC->IP3 PIP2 Cleavage Ca2 Ca2+ Release IP3->Ca2 ER Channel Opening Effect Neuropsychiatric Modulation Ca2->Effect Cellular Response

GPCR signaling pathway activated by pyrazinoindole derivatives targeting the 5-HT2C receptor.

Quantitative Pharmacological & Synthetic Data

To facilitate rational drug design, the following table summarizes key quantitative metrics regarding the biological activity and synthetic efficiency of N-alkynyl heterocycles and their derivatives.

Compound Class / ScaffoldPrecursor MaterialPrimary Biological Target / ApplicationKey Quantitative DataRef.
Pyrazino[1,2-a]indole (36d) N-alkynyl indoles5-HT2C Receptor (Neuropsychiatry)High-affinity partial agonist[2]
Pyrazinoindole (49a) N-cyanomethyl/alkynyl derivativesHuman Leukemia (K562 cells)IC50 = 0.07 μM[2]
syn-1,2-Diarylpyrrolo[1,2-a]indol-3-ones N-alkynyl-indole-2-carbinolsDiverse biological targets100% Atom Economy, up to 95% yield[4]
Fused Pyrrolizinones N-alkynyl lactamsOncology (General)Synthetic yields ranging 80-95%[3]
N-Alkynyl Imidazoles Azoles + Terminal AlkynesPrecursors for kinase inhibitors28–72% yield (Cu-catalyzed)[1]

Advanced Synthetic Methodologies & Protocols

The translation of N-alkynyl heterocycles from theoretical scaffolds to viable drug candidates requires robust, high-yielding synthetic protocols. Below are two critical, self-validating methodologies utilized in modern medicinal chemistry.

Protocol 1: Copper-Catalyzed N-Alkynylation of Lactams and Azoles

This protocol describes the direct C-N cross-coupling of terminal alkynes with lactams or azoles, a critical first step in generating functionalized precursors[3],[1].

Mechanistic Causality: The reaction relies on a Cu(I) catalyst to form a reactive copper acetylide intermediate. The addition of N,N'-dimethylethylenediamine (DMEDA) is not merely procedural; this bidentate ligand is strictly required to stabilize the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II), and drastically increasing the solubility of the catalytic complex in organic solvents[3]. The base (e.g., NaHCO3) drives the equilibrium forward by deprotonating the terminal alkyne.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend the N-heterocycle (lactam or azole, 1.0 equiv.) and a mild base (e.g., K2CO3, 2.0 equiv.) in anhydrous solvent (toluene or dioxane).

  • Catalyst Complexation: Add CuI (0.1 equiv.) to the suspension. Immediately inject DMEDA (0.2 equiv.) via syringe. Observation: The solution will typically shift to a deep blue/green color, indicating the formation of the active Cu-ligand complex.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours[3].

  • Self-Validating Monitoring: Monitor the reaction strictly via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete only when the starting N-heterocycle spot is entirely consumed, ensuring maximum atom economy.

  • Quench and Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate[3].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash column chromatography to yield the pure N-alkynyl heterocycle.

SynthesisWorkflow Start N-Heterocycle + Terminal Alkyne Catalyst Catalytic System (CuI, DMEDA, Base) Start->Catalyst Step 1: Reagent Mixing Heating Thermal Activation (80-110°C, 12-24h) Catalyst->Heating Step 2: C-N Coupling Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Step 3: Validation Workup Quench & Extraction (Celite Filtration) Monitoring->Workup Step 4: Isolation Purification Chromatography (Silica Gel) Workup->Purification Step 5: Refinement Product Purified N-Alkynyl Heterocycle Purification->Product Final Yield

Workflow for the Copper-Catalyzed N-Alkynylation of Heterocycles.

Protocol 2: Ag(I)-Promoted Diastereoselective Cycloisomerization

To construct complex, drug-like fused ring systems (e.g., syn-1,2-diarylpyrrolo[1,2-a]indol-3-ones), cycloisomerization of N-alkynyl-indole-2-carbinols is employed[4].

Mechanistic Causality: Silver(I) acts as a highly carbophilic Lewis acid. Instead of activating the nitrogen, Ag(I) specifically coordinates to the π-system of the alkyne. This lowers the LUMO of the triple bond, rendering it highly susceptible to intramolecular nucleophilic attack by the adjacent hydroxyl group. This strategy guarantees 100% atom economy as no byproducts are generated during the ring closure[4].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the purified N-alkynyl-indole-2-carbinol (1.0 equiv.) in a non-coordinating solvent (e.g., dichloromethane) at room temperature.

  • Catalyst Addition: Add a catalytic amount of Ag(I) salt (e.g., AgOTf or AgNO3, 5-10 mol%). Note: Perform this step in a darkened fume hood or amber flask, as Ag(I) salts are light-sensitive and can degrade into inactive Ag(0) nanoparticles.

  • Cyclization: Stir the mixture at room temperature. The intramolecular cascade typically proceeds rapidly (1-6 hours) due to the proximity effect of the nucleophile[4].

  • Validation: Use H2^18O control experiments or standard NMR tracking to confirm the stereochemistry and the involvement of external water if a hydration mechanism is suspected[4].

  • Isolation: Pass the mixture through a short silica plug to remove the silver catalyst, concentrate, and crystallize to obtain the diastereomerically pure fused heterocycle.

Conclusion

N-alkynyl heterocycles represent a cornerstone in modern synthetic medicinal chemistry. By leveraging their unique electronic properties through transition-metal catalysis (Cu, Ag, Au, Pt), researchers can rapidly assemble complex, rigid polycyclic architectures like pyrazinoindoles and pyrrolizinones. As demonstrated by their potent 5-HT2C agonism and anti-leukemic cytotoxicity, mastering the synthesis and functionalization of these scaffolds is imperative for the next generation of targeted therapeutics.

References

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives MDPI - Pharmaceuticals URL: [Link]

  • Ag(I)-Promoted, Diastereoselective Cyclo-isomerization of N-Alkynyl-7-azaindole-2-carbinols. Selective Synthesis of syn-1,2-Diarylpyrrolo[1,2-a]indol-3-ones ACS Publications - American Chemical Society URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reductive Amination of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

Executive Summary The reductive amination of 1-(2-methylbut-3-yn-2-yl)piperidin-4-one is a critical transformation for synthesizing functionalized piperidines, which are ubiquitous pharmacophores in GPCR ligands, kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive amination of 1-(2-methylbut-3-yn-2-yl)piperidin-4-one is a critical transformation for synthesizing functionalized piperidines, which are ubiquitous pharmacophores in GPCR ligands, kinase inhibitors, and CNS-active compounds. This application note details a highly chemoselective protocol that successfully installs primary or secondary amines at the C4 position while strictly preserving the sensitive terminal alkyne moiety.

Mechanistic Rationale & Scaffold Analysis

The target scaffold, 1-(2-methylbut-3-yn-2-yl)piperidin-4-one, embodies a strategy of 1[1]. It combines the proven piperidin-4-one core with a versatile terminal alkyne, enabling downstream diversification via click chemistry or Sonogashira couplings without disrupting the core basic amine[1].

However, modifying the C4 ketone via reductive amination presents a distinct chemoselectivity challenge. 2 with alkyl halides is notoriously difficult to control and often leads to over-alkylation, making reductive amination the preferred and controlled pathway[2].

The presence of the terminal alkyne strictly precludes the use of catalytic hydrogenation (e.g., Pd/C with H₂), which would irreversibly reduce the alkyne to an alkene or alkane. Furthermore, strong hydride donors like sodium borohydride (NaBH₄) will 3 to a piperidinol before the iminium intermediate can fully form[3]. To resolve this,4 is utilized as the optimal reducing agent[4]. STAB is a mild, highly selective hydride source that preferentially reduces protonated imines (iminium ions) over carbonyl groups, leaving the alkyne completely untouched[4].

Reagent Selection Matrix

To ensure experimental success, the following quantitative data summarizes the efficiency of various reducing agents for this specific scaffold:

Reducing AgentChemoselectivity (Iminium vs. Ketone)Alkyne ToleranceTypical YieldCausality / Mechanistic Notes
NaBH(OAc)₃ (STAB) ExcellentExcellent85–95%Mild hydride donor; requires acidic activation (AcOH). Optimal for piperidones.
NaBH₃CN GoodExcellent70–85%Effective at pH 6-8, but generates toxic HCN byproducts. Sluggish with bulky amines.
NaBH₄ PoorExcellent< 30%Prematurely reduces the C4 ketone to the corresponding piperidinol.
H₂, Pd/C ExcellentPoor0% (Desired)Completely reduces the terminal alkyne to an alkane/alkene. Incompatible.
Workflow Visualization

Workflow Ketone 1-(2-Methylbut-3-yn-2-yl) piperidin-4-one Iminium Iminium Ion Intermediate Ketone->Iminium AcOH (1.0 eq) DCE, RT -H2O Amine Primary/Secondary Amine (1.05 eq) Amine->Iminium Reduction STAB Reduction NaBH(OAc)3 (1.5 eq) Iminium->Reduction Chemoselective Hydride Transfer Product 4-Amino-1-(2-methylbut-3-yn-2-yl) piperidine Derivative Reduction->Product Alkyne Intact High Yield

Workflow of the chemoselective reductive amination preserving the terminal alkyne.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system to ensure high yield, chemoselectivity, and reproducibility.

1. Reaction Setup & Iminium Formation
  • Procedure: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-(2-methylbut-3-yn-2-yl)piperidin-4-one (1.0 equiv., e.g., 5.0 mmol) and the desired primary or secondary amine (1.05 equiv.) in anhydrous 4 to achieve a 0.2 M concentration[4]. Add glacial acetic acid (1.0 equiv.).

  • Causality: Ketones are sterically and electronically less reactive than aldehydes. Acetic acid acts as a crucial catalyst by protonating the ketone, accelerating nucleophilic attack by the amine, and subsequently driving the dehydration of the hemiaminal to form the electrophilic iminium ion[4]. DCE is chosen over protic solvents (like Methanol) because it does not react with STAB over time and provides superior reaction kinetics for bulky piperidones[4].

2. Chemoselective Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv.) over 10 minutes. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

  • Causality: The portion-wise addition at 0 °C controls the3, preventing thermal degradation of the intermediate and suppressing any background reduction of the starting ketone[3].

3. Reaction Monitoring (Self-Validation)
  • Procedure: Monitor the reaction via LC-MS or TLC (Eluent: DCM:MeOH 9:1, visualized with KMnO₄ or Ninhydrin).

  • Self-Validation System: The protocol is self-validating when the LC-MS trace shows the complete disappearance of the ketone mass (m/z 165.1) and the appearance of the desired product mass. Crucially, the absence of a peak at m/z 167.1 (the over-reduced piperidinol byproduct) validates the chemoselectivity of the STAB reagent and confirms that iminium formation outpaced background reduction.

4. Quench and Workup
  • Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The NaHCO₃ quench serves a dual purpose: it neutralizes the acetic acid catalyst to free-base the newly formed amine, and it safely decomposes any unreacted STAB, preventing downstream purification issues.

5. Purification
  • Procedure: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of DCM to 10% MeOH in DCM with 1% Et₃N).

  • Causality: The addition of 1% Triethylamine (Et₃N) to the eluent prevents the highly basic piperidine product from streaking on the acidic silica gel, ensuring sharp peak resolution and high isolated purity.

References
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. URL:[Link]

Sources

Application

The Strategic Application of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to value molecular scaffolds that offer a blend of proven biological relevance and synthetic versatility. The piperidin-4-one core is one such...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to value molecular scaffolds that offer a blend of proven biological relevance and synthetic versatility. The piperidin-4-one core is one such "privileged scaffold," consistently appearing in a wide array of pharmacologically active compounds.[1] The title compound, 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, represents a strategic evolution of this core. By incorporating a terminal alkyne, it serves as a powerful building block, primed for the efficient construction of diverse molecular libraries through click chemistry. This guide provides an in-depth look at the applications of this compound in medicinal chemistry, complete with detailed protocols for its use.

The piperidine heterocycle is a cornerstone in drug design, featuring in over twenty classes of pharmaceuticals, including treatments for cancer and Alzheimer's disease.[2] Derivatives of the piperidin-4-one nucleus, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and analgesic properties.[1] This well-established therapeutic potential makes any novel, synthetically accessible piperidin-4-one derivative an attractive starting point for new drug discovery campaigns.

The true synthetic power of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one lies in its terminal alkyne functionality. This feature makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a flagship reaction of "click chemistry." This reaction allows for the rapid, efficient, and highly selective formation of a stable triazole linkage with an azide-containing molecule.[3][4] This enables the generation of large libraries of compounds, where the piperidin-4-one core is systematically decorated with a wide variety of substituents, facilitating the exploration of structure-activity relationships (SAR).

Applications in Medicinal Chemistry: A World of Possibilities

While specific blockbuster drugs originating from this exact building block are yet to be in the public domain, its potential applications can be inferred from the extensive research on related piperidin-4-one derivatives. The strategic advantage of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is its ability to rapidly generate analogues for various therapeutic targets.

1. Kinase Inhibitors: The piperidin-4-yl moiety has been incorporated into the design of AKT inhibitors for cancer therapy.[3] By using 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, researchers can append a diverse range of azide-containing fragments to the piperidine core, potentially targeting different regions of the kinase active site or allosteric pockets. This approach could be applied to a wide range of kinases implicated in cancer and other diseases.[5]

2. Anticancer Agents: Piperidin-4-one derivatives have shown significant cytotoxicity against various cancer cell lines.[6][7] The ability to quickly synthesize a library of triazole-containing piperidin-4-ones allows for high-throughput screening to identify novel anticancer agents. The triazole ring itself is not just a linker but can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing potency and selectivity.[8]

3. Antiviral Compounds: The piperidine scaffold is present in molecules with antiviral activity.[9] The CuAAC reaction is particularly well-suited for generating libraries to screen for inhibitors of viral enzymes or protein-protein interactions. For instance, derivatives could be designed to target viral proteases, polymerases, or entry mechanisms. There is precedent for piperidin-4-ylpiperazine compounds being investigated for the treatment of HCV infection.[10]

4. GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets.[11] Piperidine derivatives have been developed as ligands for various GPCRs, including opioid receptors.[12] The modular nature of synthesis using 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one allows for the systematic variation of substituents to optimize binding affinity and functional activity at a target GPCR.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one in a medicinal chemistry setting.

Protocol 1: Synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "clicking" of an azide-containing fragment onto 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one.

Materials:

  • 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

  • Azide-containing compound of interest (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMSO)

  • Deionized water

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1). Stir the solution until all components are fully dissolved.

  • Catalyst and Reducing Agent Preparation: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 1 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%). Follow immediately with the addition of the sodium ascorbate solution (typically 5-10 mol%). A color change may be observed, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed. Reaction times can range from 1 to 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 1,4-disubstituted triazole product.

Causality Behind Experimental Choices:

  • The use of a Cu(II) salt with a reducing agent (sodium ascorbate) is a convenient way to generate the active Cu(I) catalyst in situ.

  • The reaction is often performed in aqueous solvent mixtures to accommodate a wide range of substrate polarities and for biocompatibility.

  • Excess azide can be used to ensure complete consumption of the valuable alkyne-containing building block.

Protocol 3: Reductive Amination of the Piperidin-4-one Carbonyl

The ketone functionality of the piperidin-4-one core provides another site for diversification, most commonly through reductive amination to introduce a substituted amine.

Materials:

  • 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one derived triazole (from Protocol 2)

  • Primary or secondary amine (R¹R²NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the piperidin-4-one derivative (1.0 eq) and the desired amine (1.0-1.5 eq) in the chosen solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purify the crude product by flash column chromatography.

Data Presentation

PropertyValue
IUPAC Name 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Core Scaffold Piperidin-4-one
Key Functional Groups Terminal Alkyne, Ketone, Tertiary Amine
ParameterTypical RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2Ensures complete conversion of the alkyne.
CuSO₄ Loading 1-5 mol%Catalytic amount to promote the reaction.
Sodium Ascorbate Loading 5-10 mol%In excess of Cu(II) to ensure reduction to Cu(I).
Solvent t-BuOH/H₂O, DMSOAccommodates a range of substrate solubilities.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.

Visualizations

G cluster_0 Synthesis of Piperidin-4-one Building Block cluster_1 Library Synthesis via Click Chemistry cluster_2 Further Diversification Piperidin-4-one Piperidin-4-one Building_Block 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one Piperidin-4-one->Building_Block N-Alkylation 3-Methyl-1-butyn-3-ol 3-Methyl-1-butyn-3-ol 3-Methyl-1-butyn-3-ol->Building_Block CuAAC CuAAC Reaction Building_Block->CuAAC Azide_Library Library of Azide-Containing Fragments (R-N3) Azide_Library->CuAAC Triazole_Library Library of Piperidin-4-one-Triazole Conjugates CuAAC->Triazole_Library Reductive_Amination Reductive Amination Triazole_Library->Reductive_Amination Final_Library Final Diversified Library Reductive_Amination->Final_Library

Caption: Synthetic workflow using the title compound.

G Start Start: Identification of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one as a versatile building block Library_Synthesis Library Synthesis (via CuAAC with diverse azides) Start->Library_Synthesis HTS High-Throughput Screening (HTS) against a panel of therapeutic targets (e.g., kinases, GPCRs) Library_Synthesis->HTS Hit_Identification Hit Identification (Compounds showing desired activity) HTS->Hit_Identification SAR_Exploration Structure-Activity Relationship (SAR) Exploration (synthesis of new analogues) Hit_Identification->SAR_Exploration Active Compounds Lead_Optimization Lead Optimization (Improving potency, selectivity, and ADME properties) SAR_Exploration->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Drug discovery workflow.

References

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Available from: [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - NIH. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available from: [Link]

  • Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - Semantic Scholar. Available from: [Link]

  • 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC. Available from: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - MDPI. Available from: [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - MDPI. Available from: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. Available from: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available from: [Link]

  • WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents.
  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available from: [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC. Available from: [Link]

  • Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC. Available from: [Link]

Sources

Method

Advanced Purification Protocol for 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one: Strategies for High-Fidelity Alkyne-Amine Intermediates

Executive Summary & Mechanistic Rationale 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a highly versatile bifunctional scaffold widely utilized in drug discovery, PROTAC linker synthesis, and materials science[1]. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a highly versatile bifunctional scaffold widely utilized in drug discovery, PROTAC linker synthesis, and materials science[1]. Its structure features a reactive ketone, a basic piperidine nitrogen, and a terminal alkyne[2]. The terminal alkyne serves as a critical "spring-loaded" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, enabling the rapid exploration of chemical space[3][4][5].

Because this intermediate is often synthesized via the alkylation of piperidin-4-one derivatives or through A3-coupling methodologies, crude reaction mixtures typically contain unreacted amines, dialkylated byproducts, and non-polar alkyne fragments. Achieving >99% purity is paramount, as trace transition metals or basic impurities can poison downstream click reactions or interfere with the ketone's reactivity[6][7].

This application note details a robust, self-validating purification system utilizing chemoselective acid-base extraction, modified normal-phase flash chromatography, and hydrochloride salt crystallization. By exploiting the distinct pKa of the tertiary amine, researchers can efficiently isolate the target compound from complex crude matrices.

Physicochemical Profiling

Designing an effective purification protocol requires a precise understanding of the molecule's physical properties. The tertiary amine dictates its pH-dependent solubility, while the terminal alkyne demands avoidance of strong oxidizing agents and heavy metals during workup.

Table 1: Physicochemical Properties of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₀H₁₅NON/A
Molecular Weight 165.24 g/mol Used for stoichiometric calculations during salt formation.
Functional Groups Tertiary Amine, Ketone, Terminal AlkyneRequires basic modifiers in chromatography to prevent silica binding; sensitive to strong bases at high temps.
pKa (Conjugate Acid) ~8.2 (Predicted)Enables highly selective acid-base extraction. Protonated at pH < 6; free base at pH > 10.
LogP (Predicted) ~1.8Lipophilic enough to be efficiently extracted into EtOAc or DCM as a free base.
Physical State Viscous Oil (Free Base) / Solid (HCl Salt)Free base is purified via chromatography; long-term storage is best achieved as the crystalline HCl salt.

Purification Workflows

The following workflows are designed to be modular. Depending on the purity of the crude mixture, researchers can utilize Liquid-Liquid Extraction (LLE) as a standalone method or couple it with Flash Chromatography for ultra-high purity.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Acid-Base Extraction (pH 2.0 to pH 10.0) Crude->LLE OrgPhase Organic Phase (Free Base Target) LLE->OrgPhase pH 10.0 extraction AqPhase Aqueous Phase (Non-Basic Impurities) LLE->AqPhase pH 2.0 wash Chromatography Flash Chromatography (Silica + 1% Et3N) OrgPhase->Chromatography If closely related amines present SaltFormation Salt Formation (HCl in Et2O) OrgPhase->SaltFormation If high purity free base PureProduct Pure Target Compound (>99% Purity) Chromatography->PureProduct SaltFormation->PureProduct

Caption: Decision tree for the purification of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one.

Workflow A: Chemoselective Acid-Base Extraction

Causality: The pKa of the piperidine nitrogen is approximately 8.2. By lowering the pH to 2.0, the amine is >99.9% protonated, rendering it highly soluble in water and insoluble in organic solvents. This allows non-basic impurities (e.g., unreacted alkyne starting materials, neutral byproducts) to be washed away in the organic layer. Subsequent basification to pH 10.0 regenerates the uncharged free base, which partitions back into a fresh organic layer.

AcidBaseMechanism Protonated Protonated Amine (Aqueous Soluble) pH < 6 FreeBase Free Base (Organic Soluble) pH > 10 Protonated->FreeBase Add Na2CO3 (Deprotonation) FreeBase->Protonated Add HCl (Protonation)

Caption: Mechanistic phase distribution of the piperidine derivative based on pH.

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction (Protonation): Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Self-Validation: Check the pH of the aqueous layer; it must be ≤ 2. If not, add more 1M HCl.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained aqueous layer with one additional volume of EtOAc to remove residual lipophilic non-basic impurities. Discard the organic washes.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath (the neutralization is exothermic). Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) or 2M NaOH dropwise while stirring until the pH reaches ~10. The solution will become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM) or EtOAc. The target compound is now in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Workflow B: Flash Column Chromatography (Normal Phase)

Causality: If the crude mixture contains other basic impurities (e.g., unreacted piperidin-4-one), acid-base extraction alone is insufficient. Flash chromatography is required[8][9]. However, basic amines interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing severe peak tailing and irreversible retention. Adding 1% Triethylamine (Et₃N) to the mobile phase competitively binds these silanol sites, allowing the target amine to elute as a sharp, symmetrical band.

Step-by-Step Protocol:

  • Column Preparation: Slurry-pack a silica gel column using Hexanes containing 1% (v/v) Et₃N. Flush the column with at least two column volumes of this solvent to fully deactivate the silica.

  • Sample Loading: Dissolve the free base oil in a minimum amount of DCM and load it onto the column.

  • Gradient Elution: Elute using a gradient of Hexanes to EtOAc (e.g., 90:10 to 50:50), maintaining 1% Et₃N throughout the entire run.

  • Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC). The target compound can be visualized using KMnO₄ stain (which reacts rapidly with the terminal alkyne and the amine) or iodine vapor.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual Et₃N, co-evaporate the product twice with toluene, then dry under high vacuum.

Workflow C: Hydrochloride Salt Formation and Recrystallization

Causality: Free base piperidones are often viscous oils that can slowly degrade or oxidize upon prolonged exposure to air and light. Converting the free base to a crystalline hydrochloride (HCl) salt significantly enhances bench stability, prevents unwanted alkyne polymerization, and provides a final polishing step for purity.

Step-by-Step Protocol:

  • Dissolution: Dissolve the highly purified free base in anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (approx. 10 mL/g) under an inert atmosphere (N₂ or Ar).

  • Precipitation: Cool the solution to 0 °C. Dropwise, add 1.05 equivalents of a 2M solution of HCl in Et₂O. A white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a nitrogen blanket (the salt may be hygroscopic). Wash the filter cake with cold, anhydrous Et₂O.

  • Drying: Transfer the white solid to a vacuum desiccator and dry to a constant weight.

Analytical Validation

To ensure the protocol has yielded a self-validating system of high purity, the following analytical checks must be performed:

  • ¹H-NMR (CDCl₃ or DMSO-d₆):

    • Confirm the presence of the terminal alkyne proton (typically a sharp singlet around δ 2.2 - 2.4 ppm).

    • Confirm the gem-dimethyl protons of the 2-methylbut-3-yn-2-yl group (a 6H singlet around δ 1.3 - 1.5 ppm).

    • Verify the absence of Et₃N (quartet at δ 2.5 ppm, triplet at δ 1.0 ppm).

  • Infrared Spectroscopy (IR): Look for the sharp, distinct alkyne C-H stretch at ~3300 cm⁻¹ and the strong ketone C=O stretch at ~1710 cm⁻¹.

  • LC-MS: Ensure a single major peak in the UV chromatogram with an extracted mass corresponding to [M+H]⁺ = 166.2 m/z.

References

  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001, 40(11), 2004-2021. Available at:[Link]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923-2925. Available at:[Link]

  • Armarego, W. L. F.; Chai, C. Purification of Laboratory Chemicals, 6th ed.; Butterworth-Heinemann, 2009.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

Welcome to the Technical Support Center for the synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one. The rationale for synthesizing this compound stems from a strategy of functional hybridization, combining a well-esta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one. The rationale for synthesizing this compound stems from a strategy of functional hybridization, combining a well-established pharmacophore (the piperidin-4-one core) with a highly versatile terminal alkyne[1].

However, the N-propargylation of amines using tertiary propargylic halides like 3-chloro-3-methylbut-1-yne presents unique mechanistic challenges. Without proper catalytic control, the reaction suffers from poor yields due to competitive E2 elimination and catalyst deactivation[2]. This guide provides field-proven protocols, mechanistic insights, and targeted troubleshooting to help researchers maximize their synthetic yield.

Mechanistic Pathway & Workflow

The synthesis relies on a transition-metal-catalyzed nucleophilic substitution. While 3-chloro-3-methylbut-1-yne can theoretically undergo direct S_N1/S_N2 reactions, basic conditions heavily favor the elimination of HCl to form volatile enynes. The introduction of a Copper(I) catalyst is mandatory; it coordinates to the alkyne, forming a reactive copper-acetylide or stabilized propargylic cation intermediate that selectively drives C-N bond formation[3].

Mechanism Substrate 3-Chloro-3-methylbut-1-yne (Electrophile) Intermediate Copper-Propargylic Reactive Complex Substrate->Intermediate Cu(I) Activation (- Cl-) SideReaction Enyne Elimination (Side Product) Substrate->SideReaction Base only (No Cu) Catalyst CuCl / Cu(0) Catalyst (Maintains Cu+ state) Catalyst->Intermediate Coordinates to alkyne Product 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (Target) Intermediate->Product Nucleophilic Attack by Piperidin-4-one Amine Piperidin-4-one (Nucleophile) Amine->Product C-N Bond Formation

Mechanistic pathway of Cu-catalyzed N-propargylation vs. un-catalyzed elimination.

Self-Validating Experimental Protocol

Objective: Synthesize 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one with >80% yield while suppressing ketone condensation and alkyne elimination.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried 100 mL Schlenk flask, add piperidin-4-one hydrochloride (10.0 mmol) and anhydrous K₂CO₃ (25.0 mmol). Suspend in 30 mL of anhydrous toluene. Degas the suspension by bubbling dry N₂ gas through the solvent for 15 minutes.

  • Validation: The solvent must remain colorless. Proper degassing is critical; failure to remove O₂ will lead to rapid catalyst deactivation in Step 2.

Step 2: Catalyst Loading (The Comproportionation System)

  • Action: Under a positive flow of N₂, add CuCl (1.0 mmol, 10 mol%) and fine Cu(0) powder (1.0 mmol, 10 mol%).

  • Causality: CuCl is the active catalyst that coordinates to the alkyne, preventing E2 elimination[3]. The Cu(0) powder acts as a sacrificial reductant, continuously regenerating Cu(I) from any oxidized Cu(II) via comproportionation.

  • Validation: The mixture should take on a faint grey/greenish hue. A rapid turn to dark blue/brown indicates oxygen contamination and Cu(II) formation.

Step 3: Electrophile Addition

  • Action: Add 3-chloro-3-methylbut-1-yne (12.0 mmol) dropwise over 10 minutes at room temperature.

  • Validation: A very mild exotherm may be observed, indicating the initial coordination of the copper catalyst to the propargylic chloride.

Step 4: Reaction & Monitoring

  • Action: Heat the reaction mixture to 70–80°C for 16 hours under N₂.

  • Validation: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting piperidin-4-one (highly polar, strong KMnO₄ stain) should disappear. The product will appear as a less polar spot (R_f ~ 0.4) that stains yellow/brown with KMnO₄ due to the terminal alkyne.

Step 5: Workup & Purification

  • Action: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic base and copper salts. Wash the pad with EtOAc (2 × 20 mL). Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

  • Validation: The filtered organic layer should be clear and pale yellow. A green tint indicates soluble copper complexes, requiring a wash with saturated aqueous NH₄Cl.

Troubleshooting FAQs

Q: Why is my yield consistently below 30%, with significant formation of a volatile, pungent byproduct? A: Causality: The tertiary propargylic chloride (3-chloro-3-methylbut-1-yne) is highly prone to base-promoted E2 elimination, yielding 2-methylbut-1-en-3-yne (a volatile enyne) instead of undergoing substitution[2]. Solution: Ensure your CuCl catalyst is active and properly loaded. The uncatalyzed reaction fails because the activation energy for elimination is lower than for substitution. The copper catalyst is strictly required to shift the pathway toward N-propargylation. Additionally, avoid strong, unhindered bases (like NaH or KOtBu); stick to milder bases like K₂CO₃.

Q: The reaction stalls at ~50% conversion despite using an excess of the electrophile. What is causing this? A: Causality: The active catalytic species is Cu(I). Trace oxygen in the reaction vessel or solvent rapidly oxidizes Cu(I) to the catalytically inactive Cu(II) species. Solution: Implement strict Schlenk techniques. More importantly, add 10 mol% of Cu(0) powder alongside your CuCl. The Cu(0) acts as an in-situ reducing agent, rescuing oxidized Cu(II) back to the active Cu(I) state.

Q: I am observing a complex mixture of highly polar spots on TLC and a dark, viscous crude mixture. How do I suppress these side reactions? A: Causality: Piperidin-4-one contains active methylene groups adjacent to the carbonyl. Under strongly basic conditions or elevated temperatures (>80°C), it undergoes competitive aldol self-condensation and subsequent polymerization. Solution: Strictly control the internal reaction temperature to a maximum of 80°C. If aldol condensation persists, consider using a ketal-protected derivative (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) for the propargylation step, followed by a mild acidic deprotection to reveal the ketone.

Troubleshooting Issue Issue: Low Product Yield Check1 Are volatile enynes forming? Issue->Check1 Check2 Is the reaction stalling <50%? Issue->Check2 Check3 Are heavy polar spots on TLC? Issue->Check3 Fix1 Action: Ensure CuCl is active, switch to milder base (K2CO3) Check1->Fix1 Yes Fix2 Action: Add Cu(0) powder, degas solvent thoroughly Check2->Fix2 Yes Fix3 Action: Lower temp to <80°C to prevent ketone aldol condensation Check3->Fix3 Yes

Troubleshooting logic tree for resolving low yields in N-propargylation reactions.

Quantitative Data Summaries

The following table summarizes the optimization of reaction conditions, highlighting the critical nature of the catalyst and base selection.

Table 1: Optimization of Reaction Conditions for N-Propargylation

EntrySolventBase (Equiv)Catalyst SystemTemp (°C)Yield (%)Mechanistic Observation
1TolueneK₂CO₃ (2.0)None80<10Massive E2 elimination of alkyne[2].
2TolueneK₂CO₃ (2.0)CuCl (10 mol%)8045Reaction stalls; Cu(I) oxidation observed.
3TolueneK₂CO₃ (2.0)CuCl (10%) + Cu(0) (10%)8085 Clean conversion; Cu(0) maintains active Cu(I)[3].
4DMFNaH (1.5)CuCl (10%) + Cu(0) (10%)2520Aldol condensation of piperidin-4-one.
5THFEt₃N (2.0)CuCl (10%) + Cu(0) (10%)6578Good yield, but slower reaction kinetics.

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkynylation of Piperidin-4-one

Welcome to the Technical Support Center for advanced organic synthesis. The N-alkynylation of secondary amines to form ynamides is a powerful transformation in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. The N-alkynylation of secondary amines to form ynamides is a powerful transformation in drug development. However, when applying this methodology to piperidin-4-one , researchers frequently encounter complex side reactions due to the molecule's dual functionality (a basic secondary amine and a highly reactive ketone).

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to help you achieve high-yielding C–N bond formations while suppressing unwanted byproducts.

Diagnostic Workflow: Identifying Side Reactions

Before adjusting your reaction parameters, use the diagnostic logic below to identify the specific side reaction occurring in your flask.

Troubleshooting Start Analyze Crude Reaction Mixture Decision Identify Major Side Product Start->Decision Aldol Aldol Condensation (Self-Reaction) Decision->Aldol Mass = 2M - H2O Glaser Glaser Homocoupling (1,3-Diyne) Decision->Glaser Mass = 2 x Alkyne - 2H OAlk O-Alkynylation (Enol Ether) Decision->OAlk NMR: Enol proton SolAldol 1. Use weaker base (K2CO3) 2. Protect ketone as ketal Aldol->SolAldol SolGlaser 1. Slow alkyne addition 2. Switch to alkynyl bromide Glaser->SolGlaser SolOAlk 1. Soften base 2. Add Cu-coordinating ligand OAlk->SolOAlk Success Optimized N-Alkynylation (High Yield Ynamide) SolAldol->Success SolGlaser->Success SolOAlk->Success

Diagnostic workflow for identifying and resolving side reactions in piperidin-4-one N-alkynylation.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I observing massive amounts of a dimeric byproduct instead of the N-alkynylated product?

The Causality: You are likely observing the Aldol self-condensation of piperidin-4-one. Piperidin-4-one possesses highly acidic α -protons adjacent to the carbonyl group. When subjected to the strong bases (e.g., Cs2​CO3​ , NaOtBu ) typically required to deprotonate the secondary amine for cross-coupling, the base inadvertently deprotonates the α -carbon. The resulting enolate rapidly attacks the highly electrophilic carbonyl of another piperidin-4-one molecule. The Solution: Shift the thermodynamic balance by using a milder base like K2​CO3​ , or completely eliminate the risk by temporarily protecting the ketone as an ethylene glycol acetal (1,4-dioxa-8-azaspiro[4.5]decane) prior to the alkynylation step.

Q2: I am using a terminal alkyne and a Copper catalyst, but I keep isolating a 1,3-diyne. How do I stop this?

The Causality: This is Glaser Homocoupling . In oxidative 1[1], terminal alkynes are reacted with a Cu catalyst and an oxidant (often O2​ ). The Cu(II) species facilitates the formation of a copper acetylide intermediate. If the local concentration of this copper acetylide is too high, two acetylides will undergo reductive elimination to form a 1,3-diyne rather than cross-coupling with the amine (2[2]). The Solution: You must control the stoichiometry at the catalytic cycle level. Use a syringe pump to add the terminal alkyne dropwise over 4 hours, keeping its concentration artificially low. Alternatively, switch the coupling partner from a terminal alkyne to an alkynyl bromide , which allows for N-alkynylation under strictly inert, non-oxidative conditions (3[3]).

Q3: My LC-MS shows the correct mass, but NMR indicates the alkyne is attached to the oxygen. Why?

The Causality: O-alkynylation occurs when the basic conditions promote the tautomerization of the piperidin-4-one into its enol form. Because the enolate oxygen is a "harder" nucleophile than the nitrogen, highly electrophilic alkynylating agents may preferentially attack the oxygen, forming an enol ether (4[4]). The Solution: Introduce a bidentate nitrogen ligand (e.g., 1,10-phenanthroline). The ligand stabilizes the Cu(III) intermediate and directs the reductive elimination specifically toward the C–N bond, outcompeting the O-alkynylation pathway.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and product distribution. Use this data to benchmark your own experimental outcomes.

BaseCatalyst / LigandAlkynylating AgentN-Alkynylation YieldMajor Side ProductSide Product Yield
Cs2​CO3​ (Strong) Cu(OAc)2​ / NoneTerminal Alkyne + O2​ 15%Aldol Condensation65%
K3​PO4​ (Medium) Cu(OAc)2​ / PyridineTerminal Alkyne + O2​ 35%Glaser Homocoupling40%
NaOtBu (Strong) CuI / NoneAlkynyl Bromide10%O-Alkynylation70%
K2​CO3​ (Mild) Cu(OAc)2​ / 1,10-Phen Alkynyl Bromide 82% None (Clean) <5%

Self-Validating Protocol: Optimized Cu-Catalyzed N-Alkynylation

To ensure scientific integrity, the following methodology is designed as a self-validating system . Built-in checkpoints allow you to verify the mechanistic progression of the reaction in real-time, preventing wasted downstream effort if a step fails.

Reagents Required: Piperidin-4-one ethylene acetal (protected substrate), 1-bromoalkyne, Cu(OAc)2​ , 1,10-phenanthroline, K2​CO3​ , anhydrous Toluene.

Step 1: Catalyst Pre-Activation

  • In an oven-dried Schlenk flask under an argon atmosphere, add Cu(OAc)2​ (10 mol%), 1,10-phenanthroline (20 mol%), and finely milled anhydrous K2​CO3​ (2.0 equiv).

  • Add 5 mL of anhydrous toluene and stir at room temperature for 15 minutes.

  • Validation Checkpoint 1: The solution must turn a distinct deep blue/green color, indicating the successful formation of the active Cu-phenanthroline complex. If the solution remains pale or turns brown, moisture is present, or the ligand has degraded. Discard and restart.

Step 2: Substrate Addition 3. Add the piperidin-4-one ethylene acetal (1.0 equiv, 1.0 mmol) dissolved in 2 mL of toluene. 4. Stir for an additional 10 minutes to allow the secondary amine to coordinate with the copper center.

Step 3: Controlled Alkynylation 5. Heat the reaction mixture to 80 °C. 6. Using a syringe pump, add the 1-bromoalkyne (1.2 equiv) dissolved in 3 mL of toluene dropwise over 2 hours.

  • Validation Checkpoint 2: After 1 hour of addition, pull a 50 μ L aliquot and run a TLC (Hexanes/EtOAc 7:3). You should observe the gradual appearance of the ynamide product. Critical check: If the 1-bromoalkyne spot disappears rapidly but the ynamide spot does not grow proportionally, Glaser homocoupling is outcompeting your cross-coupling. Immediately lower the temperature to 65 °C and slow the syringe pump rate.

Step 4: Workup and Deprotection 7. Once the amine is consumed (monitored by TLC), cool the flask to room temperature and quench with saturated aqueous NH4​Cl (10 mL) to strip the copper salts.

  • Validation Checkpoint 3: The aqueous layer should turn bright blue ( [Cu(NH3​)4​]2+ complex), confirming the successful extraction of the catalyst from the organic phase.

  • Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • To deprotect the ketone, dissolve the crude mixture in THF (5 mL) and add 1M HCl (5 mL). Stir at room temperature for 2 hours until TLC confirms the complete conversion of the acetal back to the ketone. Neutralize with NaHCO3​ and purify via flash chromatography.

References

  • Technical Support Center: Synthesis of N-(4-hydroxyphenyl)
  • Chan-Lam Coupling Source: Organic Chemistry Portal URL
  • Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation Source: RWTH Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

Technical Support Center: Preventing Terminal Alkyne Dimerization in Cross-Coupling Reactions

Welcome to the Application Science Technical Support Center. For researchers and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone methodology for synthesizing conjugated enynes, ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. For researchers and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone methodology for synthesizing conjugated enynes, arylacetylenes, and complex pharmacophores. However, a pervasive failure mode is the oxidative homocoupling of terminal alkynes—commonly known as the Glaser or Glaser-Hay coupling[1].

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to suppress diyne formation and maximize your cross-coupling yields.

Mechanistic Overview: The Causality of Homocoupling

To prevent a side reaction, one must first understand its kinetic and thermodynamic drivers. In a standard Sonogashira reaction, a copper(I) co-catalyst is employed to accelerate the transmetalation step. The Cu(I) species π -coordinates to the terminal alkyne, significantly lowering the pKa of the terminal proton[1]. Subsequent deprotonation by an amine base generates a highly reactive copper(I) acetylide intermediate.

While this intermediate is intended to transmetalate with the Pd(II)-aryl complex, it is highly susceptible to oxidation. If adventitious oxygen (O 2​ ) or other oxidants are present, the copper acetylide undergoes rapid oxidative dimerization, yielding an unwanted 1,4-disubstituted 1,3-diyne byproduct and consuming the valuable alkyne starting material[1].

Pathway Start Terminal Alkyne + Aryl Halide CuAcetylide Copper(I) Acetylide Intermediate Start->CuAcetylide Cu(I) Catalyst, Base (Deprotonation) PdComplex Pd(II) Oxidative Addition Complex Start->PdComplex Pd(0) Catalyst (Oxidative Addition) CrossProduct Desired Cross-Coupled Product (Internal Alkyne) CuAcetylide->CrossProduct Transmetalation to Pd Homocoupled Undesired Homocoupled Product (1,3-Diyne) CuAcetylide->Homocoupled Adventitious O2 (Oxidative Dimerization) PdComplex->CrossProduct Transmetalation & Reductive Elimination

Caption: Competing catalytic cycles: Pd-catalyzed cross-coupling vs. Cu-catalyzed oxidative homocoupling.

Troubleshooting FAQs

Q1: I am observing >20% of the homocoupled diyne in my GC-MS/NMR. What is the primary cause? A1: The primary culprit is oxygen ingress. The Glaser-Hay coupling is an oxidative process requiring an electron acceptor[2]. Even trace amounts of O 2​ dissolved in solvents or introduced during reagent addition can trigger the catalytic turnover of the copper acetylide into the diyne. Actionable Insight: Standard sparging (bubbling inert gas) is often insufficient for sensitive alkynes. Employ rigorous freeze-pump-thaw degassing (minimum three cycles) for all solvents[3].

Q2: I have rigorously degassed my system, but dimerization persists. How can I kinetically disfavor the homocoupling? A2: Homocoupling is a bimolecular process with respect to the copper acetylide, whereas transmetalation to palladium is unimolecular with respect to the acetylide. By keeping the steady-state concentration of the terminal alkyne extremely low, you kinetically favor the desired cross-coupling[3]. Actionable Insight: Do not add the alkyne as a single bolus. Use a syringe pump to add the terminal alkyne slowly over 2–4 hours.

Q3: My substrate is extremely sensitive, and I cannot afford any diyne formation. What is the definitive solution? A3: The most absolute method to prevent Glaser coupling is to eliminate the copper co-catalyst entirely[4]. As detailed in a comprehensive review in 4[4], copper-free Sonogashira protocols utilize highly active, electron-rich palladium ligands (e.g., XPhos, RuPhos, or aminopyrimidine-palladium complexes[5]) to facilitate direct activation of the alkyne without the need for a copper acetylide intermediate.

Q4: Are there additive-based strategies to suppress oxidation if I must use copper? A4: Yes. Running the reaction under a dilute hydrogen atmosphere (e.g., 5% H 2​ in N 2​ or Ar) can continuously reduce any adventitious Cu(II) back to Cu(I), effectively shutting down the oxidative pathway and diminishing homocoupling to ~2%[6].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the expected product distribution based on the chosen experimental mitigation strategy.

Reaction ConditionCopper Co-CatalystAtmosphereAlkyne AdditionCross-Coupled Yield (%)Homocoupled Diyne (%)
Standard Sonogashira Yes (CuI)N 2​ (Standard Schlenk)Bolus65 - 75%15 - 25%
Slow Addition Protocol Yes (CuI)Ar (Freeze-Pump-Thaw)Syringe Pump (4h)85 - 90%< 5%
Reducing Atmosphere Yes (CuI)5% H 2​ in Ar[6]Bolus90 - 95%~ 2%
Copper-Free System NoN 2​ (Standard Schlenk)Bolus92 - 98%Not Detected

Data synthesized from comparative control experiments in standard cross-coupling literature[6].

Self-Validating Experimental Protocols
Protocol A: Rigorous Air-Free Cu-Catalyzed Sonogashira with Syringe Pump Addition

Use this protocol when copper is strictly required for substrate reactivity, but homocoupling must be minimized.

  • Degassing (Causality Check): Transfer your amine base (e.g., Et 3​ N) and solvent (e.g., THF or DMF) into a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles. Why? Dissolved O 2​ is the stoichiometric oxidant for Glaser coupling; simple sparging leaves residual oxygen[1].

  • Catalyst Loading: Under a positive flow of Argon, add the aryl halide (1.0 equiv), Pd(PPh 3​ ) 2​ Cl 2​ (2 mol%), and CuI (1 mol%).

  • Self-Validating Visual Cue: Stir the mixture at room temperature. The active Pd(0)/Cu(I) catalytic mixture should remain pale yellow to amber. If the solution turns deep green or blue, this is a definitive indicator that Cu(I) has oxidized to Cu(II) due to oxygen ingress. If this occurs, abort the reaction, discard the mixture, and re-evaluate the integrity of your Schlenk line.

  • Kinetic Control: Dissolve the terminal alkyne (1.1 equiv) in 5 mL of degassed solvent. Using a syringe pump, add this solution to the reaction mixture at a rate of 1.25 mL/h.

  • Workup: Quench with saturated aqueous NH 4​ Cl to remove copper salts, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Copper-Free Sonogashira Coupling

Use this protocol for a definitive elimination of Glaser homocoupling[4].

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), Pd(OAc) 2​ (2 mol%), XPhos (4 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Atmosphere: Evacuate and backfill with Nitrogen three times.

  • Reagent Addition: Add degassed acetonitrile, followed by the terminal alkyne (1.2 equiv) as a single bolus. Note: Because copper is absent, the pathway to the oxidative copper acetylide is eliminated, making Glaser coupling mechanistically impossible under these conditions[4].

  • Self-Validating Visual Cue: Since Cu is absent, the reaction relies entirely on the Pd(0)/Pd(II) cycle. A successful oxidative addition (Pd(0) to Pd(II)) is often accompanied by a shift from a colorless/pale suspension to a distinct yellow/orange solution. Failure to observe this color change upon heating indicates a poisoned or inactive Pd precatalyst.

  • Reaction: Heat to 80 °C for 12 hours, then cool, filter through a pad of Celite, and concentrate.

Troubleshooting Workflow

Troubleshooting Issue High Homocoupling Observed (>5%) CheckCu Is Cu(I) Co-catalyst Strictly Required? Issue->CheckCu CuFree Switch to Cu-Free Sonogashira Protocol CheckCu->CuFree No CheckDegas Is the System Rigorously Degassed? CheckCu->CheckDegas Yes Success Homocoupling Suppressed Yield Maximized CuFree->Success DegasAction Perform Freeze-Pump-Thaw (Min. 3 Cycles) CheckDegas->DegasAction No CheckConc Is Alkyne Concentration Too High? CheckDegas->CheckConc Yes DegasAction->Success PumpAction Use Syringe Pump for Slow Alkyne Addition CheckConc->PumpAction Yes CheckConc->Success No PumpAction->Success

Caption: Step-by-step diagnostic workflow for resolving alkyne homocoupling issues.

References
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. 4

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry. 1

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium. Journal of the American Chemical Society, 2011. 5

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 2004. 6

  • Technical Support Center: Preventing Homocoupling of 6-Methoxyhex-1-yne in Cross-Coupling Reactions. BenchChem, 2025. 3

Sources

Optimization

Technical Support Center: Removal of Copper Catalyst from Click Chemistry Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical process of remo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical process of removing residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The Critical Need for Copper Removal

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern chemistry due to its efficiency and reliability. However, the very catalyst that makes this reaction so powerful, copper, must be diligently removed from the final product. Residual copper ions can be toxic to biological systems, interfere with downstream applications like fluorescence assays, and compromise the stability and purity of the final compound, a major concern for therapeutic and diagnostic development.[1][2][3]

Core Removal Strategies: A Head-to-Head Comparison

The optimal method for copper removal is highly dependent on the properties of your product (e.g., solubility, stability), reaction scale, and the required final purity.[1][4] Below is a summary of the most common techniques.

Method Principle Typical Efficiency (Residual Cu) Pros Cons
Aqueous Chelation Wash Liquid-liquid extraction using a chelating agent (e.g., EDTA) to form a water-soluble copper complex.[5]<50 ppm[4][6]Simple, inexpensive, widely applicable for organic-soluble products.Ineffective for water-soluble products, can form emulsions, may require multiple washes.[4][5]
Solid-Phase Scavenging Utilizes functionalized resins (e.g., thiourea, iminodiacetic acid) that selectively bind copper.[4]<10 ppm[4]High efficiency, applicable to a wide range of solvents, simple filtration workup.Higher cost, potential for non-specific product binding, may require optimization of resin choice.[1][4]
Filtration (Silica/Alumina) Adsorption of polar copper salts onto a solid support like silica gel or alumina.[5][7]VariableInexpensive, can be combined with chromatographic purification.Can be less effective for non-polar copper complexes, risk of product adsorption.[5]
Dialysis / Diafiltration Size-based separation, ideal for macromolecules. Copper ions pass through a semi-permeable membrane while the larger product is retained.[5][8]Very LowGentle, highly effective for bioconjugates (proteins, oligonucleotides).[1][4]Slow, requires large buffer volumes, not suitable for small molecules.
Precipitation Conversion of soluble copper ions into an insoluble solid, which is then removed by filtration.[9][10]VariablePotentially low cost and scalable.Can be non-selective, leading to product co-precipitation and yield loss.[1]

Troubleshooting Guides & Protocols by Method

This section provides detailed protocols and Q&A-formatted troubleshooting for specific issues you may encounter.

Method 1: Aqueous Wash with Chelating Agents (EDTA)

Scientific Principle: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a highly stable, water-soluble coordination complex with Cu²⁺ ions. By washing the organic reaction mixture with an aqueous EDTA solution, the copper ions are selectively partitioned into the aqueous phase, which can then be easily separated and discarded. The effectiveness of EDTA is pH-dependent, with optimal chelation typically occurring around pH 8.[4]

  • Dilution: After the click reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a 0.5 M EDTA solution (pH adjusted to 8 with NaOH).[1][11]

  • Mixing: Shake the funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the successful formation of the copper-EDTA complex.[4]

  • Separation: Allow the layers to separate fully, then drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) with fresh EDTA solution until the aqueous layer is colorless.[1]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual EDTA and break any minor emulsions.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_0 Reaction & Dilution cluster_1 Extraction & Chelation cluster_2 Purification & Isolation Reaction Completed Click Reaction Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Reaction->Dilute Transfer Transfer to Separatory Funnel Dilute->Transfer AddEDTA Add Aqueous EDTA (pH 8) Transfer->AddEDTA Shake Shake Vigorously (1-2 min) AddEDTA->Shake Separate Allow Layers to Separate Shake->Separate DrainAq Drain Aqueous Layer (Contains Cu-EDTA) Separate->DrainAq RepeatWash Repeat Wash until Colorless DrainAq->RepeatWash Brine Wash with Brine RepeatWash->Brine Dry Dry Organic Layer (Na₂SO₄) Brine->Dry Concentrate Concentrate Dry->Concentrate Product Purified Product Concentrate->Product

Caption: Workflow for copper removal using an aqueous EDTA wash.

  • Q: My organic layer is still blue/green after several EDTA washes. What's wrong?

    • A: This indicates incomplete copper removal.[5][12] Possible Causes & Solutions:

      • Insufficient Chelation: Increase the number of washes or the concentration of the EDTA solution. Ensure vigorous shaking to maximize interfacial contact.[4]

      • Incorrect pH: The chelating ability of EDTA is significantly reduced at acidic pH. Confirm your EDTA solution is adjusted to ~pH 8.[4]

      • Strong Product Chelation: Your triazole product itself may be strongly binding the copper.[11] Consider switching to a solid-phase scavenger with a higher copper affinity.[11]

  • Q: I'm forming a stable emulsion during the extraction. How can I break it?

    • A: Emulsions are common when salts or surfactant-like molecules are present.[1] Solutions:

      • Add a small amount of saturated brine (NaCl solution), which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase.[1]

      • If the emulsion persists, try passing the entire mixture through a pad of Celite.[1]

      • For small scales, centrifugation can be used to force the layers to separate.[1]

  • Q: My product is water-soluble. Can I still use this method?

    • A: No, this method is unsuitable for water-soluble products as they will be lost in the aqueous phase.[5] You should use methods like solid-phase scavenging, dialysis (for macromolecules), or size-exclusion chromatography.[1]

Method 2: Solid-Phase Scavenging

Scientific Principle: Scavenger resins are solid supports (like silica or polystyrene) functionalized with chemical groups that have a very high affinity for metal ions.[4][5] For copper, functional groups like thiourea, amines, or iminodiacetic acid are common. The reaction mixture is passed through or stirred with the resin, which selectively binds the copper catalyst. The copper-laden resin is then simply filtered off, leaving a purified product solution.

  • Resin Selection: Choose a scavenger resin appropriate for your solvent system and copper species (e.g., SiliaMetS Thiourea, QuadraSil AP).

  • Addition: To the crude reaction mixture, add the scavenger resin. A typical starting point is 3-5 molar equivalents relative to the copper catalyst.[11]

  • Incubation: Stir the suspension at room temperature. The required time can vary from 1 hour to overnight, depending on the resin's binding kinetics.[1][11]

  • Filtration: Once scavenging is complete, filter the mixture through a Büchner funnel or a simple cotton plug to remove the resin.

  • Rinse & Concentrate: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.[11]

G cluster_0 Reaction cluster_1 Scavenging cluster_2 Isolation Reaction Completed Click Reaction (Contains Product + Cu) AddResin Add Scavenger Resin (3-5 eq.) Reaction->AddResin Stir Stir Mixture (1-12 h, RT) AddResin->Stir Filter Filter to Remove Resin Stir->Filter WashResin Wash Resin with Solvent Filter->WashResin Combine Combine Filtrates WashResin->Combine Concentrate Concentrate Combine->Concentrate Product Copper-Free Product Concentrate->Product

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one Stability

Welcome to the Technical Support Center for 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one . This molecule is a highly versatile functional hybrid, combining a well-established piperidin-4-one pharmacophore with a terminal alk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one . This molecule is a highly versatile functional hybrid, combining a well-established piperidin-4-one pharmacophore with a terminal alkyne handle (1,1-dimethylpropargyl group) designed for click chemistry and polymerization [1].

However, its bifunctional nature introduces unique stability challenges. The piperidin-4-one core is highly reactive in basic media, while the sterically hindered, tertiary propargylic amine is susceptible to cleavage and hydration in acidic environments. This guide is designed by application scientists to help researchers understand the causality behind these degradation pathways and implement field-proven protocols to preserve molecular integrity.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my reaction mixture turn into a dark, insoluble tar when exposed to strong bases (e.g., NaOH, NaOMe)?

The Causality: The piperidin-4-one core possesses highly acidic α -protons at the C3 and C5 positions. In the presence of strong, unhindered bases, rapid enolization occurs. Because the ketone is highly electrophilic, the resulting enolate immediately attacks unreacted molecules, triggering a cascade of intermolecular aldol condensations [3]. This crotonic condensation acts as a thermodynamic sink, dehydrating to form highly conjugated, insoluble polymeric tars. The Solution: If basic conditions are strictly required (e.g., for neutralizing a hydrochloride salt), use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or conduct biphasic aqueous extractions using mild carbonate buffers (pH 8–9) at sub-zero temperatures.

Q2: I am using TFA to deprotect another moiety on my molecule, but I am losing the 2-methylbut-3-yn-2-yl group. What is happening?

The Causality: You are observing acid-catalyzed C-N bond heterolysis. The 2-methylbut-3-yn-2-yl group is a tertiary propargylic system (1,1-dimethylpropargyl). When the piperidine nitrogen is protonated by strong acids like Trifluoroacetic acid (TFA) or HCl, the steric strain of the fully substituted adjacent carbon, combined with the electronic stability of the resulting tertiary propargylic carbocation, facilitates irreversible C-N bond cleavage[4]. The Solution: Avoid prolonged heating in strong Brønsted acids. If acidic deprotection of orthogonal groups is necessary, utilize mild Lewis acids or scavengers (e.g., triisopropylsilane) that can capture reactive carbocations without continuously driving the equilibrium toward heterolysis.

Q3: LC-MS analysis of my acidic aqueous workup shows a +18 Da mass shift. Is the piperidone hydrating?

The Causality: While the 4-piperidone core can form stable gem-diol hydrates in aqueous acidic media [2], these typically revert to the ketone during ionization and do not show a permanent +18 Da shift on standard LC-MS. The permanent +18 Da shift is actually due to Markovnikov hydration of the terminal alkyne . In the presence of aqueous acid (especially if trace transition metals are present), the terminal alkyne hydrates to form a methyl ketone derivative. The Solution: Perform acidic workups rapidly and strictly avoid the presence of trace copper, silver, or gold, which act as potent π -Lewis acids that accelerate alkyne hydration.

Quantitative Degradation Summary

To assist in rapid experimental planning, the following table synthesizes the primary degradation pathways, their kinetic triggers, and structural outcomes.

Degradation PathwayMediaCatalyst / TriggerPrimary ByproductsPrevention Strategy
Aldol Condensation BasicOH⁻, Alkoxides, pH > 10Dimers, Polymeric TarsUse hindered bases (DIPEA); keep T < 0°C.
C-N Heterolysis AcidicStrong Brønsted Acids, HeatPiperidin-4-one, Propargyl alcoholAvoid prolonged heating in TFA/HCl.
Alkyne Hydration AcidicH⁺, Trace transition metalsMethyl ketone derivativeUse anhydrous acids; add EDTA to aqueous workups.
Ketalization AcidicH⁺ + Alcohols (MeOH/EtOH)Dimethoxy/Diethoxy ketalsUse non-nucleophilic solvents (DCM, THF).

Mechanistic Pathway Visualizations

The following diagrams map the logical flow of degradation in both basic and acidic environments.

Base-Catalyzed Degradation Workflow

BaseDegradation A 1-(2-Methylbut-3-yn-2-yl) piperidin-4-one B Strong Base (e.g., NaOH, NaOMe) A->B pH > 10 C Enolate Intermediate (C3 or C5 deprotonation) B->C Fast D Intermolecular Aldol Addition C->D Nucleophilic Attack E Dehydration (Crotonic Condensation) D->E Thermodynamic Sink F Polymeric/Dimeric Complexes E->F Precipitation/Tar

Caption: Base-catalyzed enolization leading to irreversible crotonic self-condensation and polymerization.

Acid-Catalyzed Cleavage & Hydration Workflow

AcidDegradation A 1-(2-Methylbut-3-yn-2-yl) piperidin-4-one B Aqueous Acid (e.g., HCl, TFA) A->B pH < 3 C N-Protonation (Ammonium Salt) B->C pKa ~ 8.5 F Alkyne Hydration (Markovnikov) B->F Trace Metals / Heat D C-N Heterolysis (Steric + Electronic) C->D Heat / Prolonged Exposure E Piperidin-4-one + 1,1-Dimethylpropargyl Cation D->E Irreversible Cleavage G Methyl Ketone Derivative F->G Enol-Keto Tautomerization

Caption: Acid-catalyzed pathways leading to C-N bond heterolysis or terminal alkyne hydration.

Self-Validating Experimental Protocols

To ensure the structural integrity of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one during routine handling, utilize the following optimized protocols. These methods are designed to be self-validating; analytical checkpoints are included to confirm success.

Protocol A: Anhydrous Hydrochloride Salt Formation (Avoiding Acidic Cleavage)

Purpose: To isolate the compound as a stable, water-soluble salt without triggering C-N heterolysis or alkyne hydration.

  • Dissolution: Dissolve 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (1.0 eq) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C). Causality: Low temperatures suppress the activation energy required for C-N bond cleavage.

  • Acid Addition: Slowly add 1.05 eq of anhydrous HCl (typically 2.0 M in diethyl ether) dropwise over 10 minutes under an inert argon atmosphere.

  • Isolation: Stir for 15 minutes. The hydrochloride salt will precipitate as a white solid. Filter rapidly under a nitrogen blanket and wash with cold, anhydrous ether.

  • Validation Checkpoint: Analyze the solid via IR spectroscopy. The presence of a sharp peak at ~3300 cm⁻¹ confirms the terminal alkyne C-H stretch is intact (no hydration), and a strong peak at ~1715 cm⁻¹ confirms the ketone is intact (no ketalization).

Protocol B: Mild Biphasic Free-Basing (Avoiding Aldol Condensation)

Purpose: To convert the hydrochloride salt back to the free base without inducing base-catalyzed polymerization.

  • Suspension: Suspend the hydrochloride salt in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v) pre-chilled to 4 °C. Causality: NaHCO₃ is a mild base (pH ~8.3), strong enough to deprotonate the tertiary amine (pKa ~8.5) but too weak to efficiently generate the ketone enolate.

  • Extraction: Stir vigorously for 5 minutes until complete dissolution of the solid is achieved. The free base immediately partitions into the organic DCM layer, protecting it from the aqueous base.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with a small volume of chilled DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic). Concentrate under reduced pressure at a water bath temperature not exceeding 25 °C .

  • Validation Checkpoint: Perform TLC (Silica gel, Hexanes/EtOAc). A single, clean spot indicates successful free-basing. Streaking or baseline material indicates that aldol oligomerization has occurred.

References

  • Benchchem. "1-(2-Methylbut-3-yn-2-yl)piperidin-4-one | Benchchem: Retrosynthetic Analysis of the 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one Scaffold." Benchchem.
  • Wikipedia Contributors. "4-Piperidone." Wikipedia, The Free Encyclopedia.
  • ResearchGate. "Lewis Acids as Mild and Effective Catalysts for the Synthesis of 3,5-Bis[(hetero)arylidene]piperidin-4-ones." ResearchGate.
  • National Institutes of Health (NIH). "A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids." PMC.
Optimization

Technical Support Center: Purification of Polar N-Alkynyl Piperidin-4-ones

Welcome to the technical support center for the purification of polar N-alkynyl piperidin-4-ones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar N-alkynyl piperidin-4-ones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this important class of molecules. The inherent basicity of the piperidine nitrogen, combined with the reactivity of the terminal alkyne and the ketone functionality, demands a nuanced and well-informed approach to purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar N-alkynyl piperidin-4-ones, providing explanations for the underlying causes and actionable solutions.

Issue 1: Severe Tailing or Streaking on Silica Gel Chromatography

Question: My N-alkynyl piperidin-4-one is showing significant tailing on my silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like piperidines on standard silica gel.

  • Root Cause: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen of your piperidin-4-one can interact strongly with these acidic sites through acid-base interactions. This strong, and sometimes irreversible, binding leads to a slow and uneven elution of your compound, resulting in tailing or streaking.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

      • Triethylamine (TEA): Add 0.1-2% TEA to your eluent. TEA is a volatile base that will compete with your compound for binding to the silica surface, leading to a more symmetrical peak shape.

      • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase, typically at a concentration of 1-10% in dichloromethane. This is a very effective but more aggressive method.

    • Alternative Stationary Phases:

      • Basic Alumina: This is an excellent alternative to silica gel for purifying basic compounds.[1] Alumina is available in acidic, neutral, and basic forms; for your application, basic or neutral alumina is recommended.[2] It minimizes the strong acid-base interactions, often eliminating the need for a mobile phase modifier.[1]

      • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which masks the silanol groups and provides a more inert surface for the separation of basic compounds. This can be used in both normal and reversed-phase modes.[3]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 or C8 column can be a good option. The use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen and minimizing interactions with residual silanols on the stationary phase.[4][5]

Issue 2: Compound Decomposition on the Column

Question: I suspect my N-alkynyl piperidin-4-one is degrading during chromatography. What could be causing this instability?

Answer:

Both the N-alkynyl group and the piperidin-4-one moiety can be susceptible to degradation under certain chromatographic conditions.

  • Root Cause & Solutions:

    • Acid-Catalyzed Hydration of the Alkyne: The acidic nature of silica gel can catalyze the hydration of the alkyne to a methyl ketone.[6] This is more likely if you are using a highly protic and polar mobile phase.

      • Solution: Deactivate the silica gel by flushing the column with your mobile phase containing a small amount of a basic modifier like TEA before loading your sample. Alternatively, use a less acidic stationary phase like neutral alumina.

    • Base-Catalyzed Isomerization of the Terminal Alkyne: If you are using a strongly basic mobile phase modifier, there is a possibility of isomerizing the terminal alkyne to an internal alkyne or an allene.[7]

      • Solution: Use the minimum amount of basic modifier necessary to achieve good peak shape. Avoid prolonged exposure to strongly basic conditions.

    • Self-Condensation of the Piperidin-4-one: Piperidin-4-ones with acidic alpha-protons can undergo base-catalyzed self-condensation (an aldol-type reaction).[8][9]

      • Solution: If you suspect this is occurring, avoid strongly basic conditions. Neutral alumina or reversed-phase chromatography with an acidic modifier might be a better choice.

    • Favorskii Rearrangement: If your piperidin-4-one has a halogen at the alpha-position, it can undergo a Favorskii rearrangement in the presence of a base to form a ring-contracted carboxylic acid derivative.[10][11][12][13]

      • Solution: If you are working with α-halo piperidin-4-ones, basic conditions should be strictly avoided during purification.

Issue 3: Compound is Too Polar and Does Not Elute from the Column

Question: My compound is very polar and remains at the baseline of my TLC plate, even with highly polar solvent systems. How can I purify it?

Answer:

Highly polar compounds can be challenging to elute from polar stationary phases like silica gel.

  • Root Cause: Your compound has a very high affinity for the stationary phase and is not sufficiently soluble in the mobile phase to be eluted.

  • Solutions:

    • Aggressive Normal Phase Systems:

      • Use a solvent system with a high percentage of a very polar solvent like methanol. A common system for highly polar basic compounds is dichloromethane/methanol/ammonium hydroxide.

      • Be aware that high concentrations of methanol (>10%) can start to dissolve the silica gel.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the purification of very polar compounds.[14]

      • Principle: HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous or polar modifier. Water acts as the strong eluting solvent.[11][15]

      • Benefit: This technique allows for the retention and separation of compounds that are too polar for reversed-phase chromatography.

    • Reversed-Phase Chromatography with Ion-Pairing Agents: For ionic or highly polar compounds, adding an ion-pairing agent to the mobile phase in reversed-phase chromatography can improve retention and separation. However, this is more common in analytical HPLC than preparative flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying polar N-alkynyl piperidin-4-ones?

A1: There is no single "best" column, as the optimal choice depends on the specific properties of your compound and the impurities present. However, a good starting point is to try basic alumina.[1] It often provides good peak shape for basic compounds without the need for mobile phase modifiers, which simplifies the workup. If tailing is still an issue, or if your compound is unstable on alumina, then silica gel with a TEA-modified mobile phase is a reliable alternative. For very polar compounds, a HILIC column is a powerful option.[14]

Q2: How does the N-alkynyl group affect the basicity of the piperidine nitrogen?

A2: The sp-hybridized carbons of the alkyne are more electronegative than sp2 or sp3 carbons.[1][16] This means the alkynyl group is electron-withdrawing, which will decrease the electron density on the piperidine nitrogen and therefore reduce its basicity compared to an N-alkyl piperidine.[17] This slightly lower basicity can sometimes be advantageous in reducing the strong interactions with silica gel, but often a basic modifier is still required for good chromatography.

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase chromatography can be very effective, especially for compounds with some degree of hydrophobicity.[18] It is often a good choice for final purification to achieve high purity. A C18 column is a good starting point. You will likely need to use an acidic modifier like 0.1% TFA or formic acid in your water/acetonitrile or water/methanol mobile phase to ensure the piperidine nitrogen is protonated and to obtain sharp peaks.[4][5]

Q4: My purified compound is a salt (e.g., a hydrochloride or trifluoroacetate). How does this affect purification?

A4: If your compound is a salt, it will be significantly more polar than the free base. For normal-phase chromatography, you will likely need to neutralize the salt to the free base before loading it onto the column to achieve good separation. This can be done by a basic aqueous workup (e.g., washing with saturated sodium bicarbonate solution) before chromatography. For reversed-phase chromatography, the salt form is generally acceptable, as the mobile phase is often acidic and will maintain the compound in its protonated form.

Q5: How can I remove the triethylamine (TEA) from my purified fractions?

A5: TEA has a relatively high boiling point (89 °C), so it can be challenging to remove completely by rotary evaporation alone.

  • Azeotropic Removal: Add a solvent like toluene or heptane to your fractions and co-evaporate under reduced pressure. This will form an azeotrope with the TEA and facilitate its removal.

  • Acidic Wash: If your compound is soluble in a non-polar organic solvent like diethyl ether or dichloromethane, you can dissolve it and wash with a dilute acid solution (e.g., 1M HCl). The TEA will be protonated and move into the aqueous layer. Your N-alkynyl piperidin-4-one will also be extracted into the aqueous layer, so you will need to basify the aqueous layer and re-extract your product. This method is best used if your product is significantly less basic than TEA.

  • High Vacuum: Placing the sample under high vacuum for an extended period can help to remove residual TEA.

Experimental Protocols

Protocol 1: General Purpose Purification using Silica Gel with a Basic Modifier
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 2-10% methanol in dichloromethane or 20-50% ethyl acetate in hexanes.

    • If streaking is observed, add 0.5-1% triethylamine to the developing solvent and re-run the TLC.

    • The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Choose an appropriately sized silica gel column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column using the chosen eluent (containing the basic modifier).

    • Pre-elute the column with at least two column volumes of the eluent to ensure the silica is equilibrated with the basic modifier.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Follow the procedures mentioned in FAQ Q5 to remove any residual basic modifier.

Protocol 2: Purification using Basic Alumina
  • TLC Analysis:

    • Use basic alumina TLC plates to develop your separation method.

    • Test various solvent systems, such as ethyl acetate/hexanes or methanol/dichloromethane. Note that the Rf values on alumina will likely be different from those on silica.

  • Column Preparation and Elution:

    • Follow the same procedure as for silica gel chromatography (steps 2-4 above), but use a pre-packed basic alumina column or pack your own.

    • No basic modifier is typically needed in the eluent.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure. The work-up is often simpler as there is no basic modifier to remove.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude N-Alkynyl Piperidin-4-one TLC_Analysis TLC Analysis (Silica & Alumina) Crude_Product->TLC_Analysis Streaking Streaking/ Tailing? TLC_Analysis->Streaking Silica_TEA Silica Gel with TEA/NH3 Modifier Streaking->Silica_TEA Yes Basic_Alumina Basic Alumina Streaking->Basic_Alumina No Too_Polar Too Polar? Silica_TEA->Too_Polar Pure_Product Pure Product Silica_TEA->Pure_Product Good Separation Basic_Alumina->Too_Polar Basic_Alumina->Pure_Product Good Separation HILIC HILIC Purification Too_Polar->HILIC Yes Reversed_Phase Reversed-Phase (C18, TFA) Too_Polar->Reversed_Phase Alternative HILIC->Pure_Product Reversed_Phase->Pure_Product

Caption: Decision workflow for selecting a purification method.

Data Summary Table

Purification Method Stationary Phase Typical Mobile Phase Advantages Disadvantages
Normal Phase Silica GelHexanes/Ethyl Acetate or Dichloromethane/Methanol + 0.1-2% TEAWidely available, well-understoodRequires basic modifier, potential for compound degradation
Normal Phase Basic AluminaHexanes/Ethyl Acetate or Dichloromethane/MethanolIdeal for basic compounds, no modifier needed, less acidicCan be less resolving than silica for some compounds
Reversed Phase C18 or C8 SilicaWater/Acetonitrile or Water/Methanol + 0.1% TFAGood for moderately polar compounds, excellent for high purityRequires removal of water and TFA from fractions, not suitable for very polar compounds
HILIC Silica, Amide, or DiolAcetonitrile/WaterExcellent for very polar compoundsCan require longer equilibration times, less common in some labs

References

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2434–2443. [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Chemistry Steps. (2025). Acidity of Terminal Alkynes. [Link]

  • Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes. [Link]

  • Chyba, M., & D'Orazio, G. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 41(1), 221-236. [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. [Link]

  • Raj, A. R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • Semantic Scholar. (2011). The Favorskiĭ Rearrangement of Haloketones. [Link]

  • Zhang, X., & Hsung, R. P. (2016). Optimizing amine-mediated alkyne-allene isomerization to improve benzannulation cascades: synergy between theory and. The Journal of organic chemistry, 81(17), 7456–7467. [Link]

  • Zhang, J., Schmalz, H.-G. (2009). A Two-Step, Formal [4 + 2] Approach toward Piperidin-4-ones via Au Catalysis. Journal of the American Chemical Society, 131(23), 8342-8343. [Link]

  • Teledyne LABS. (n.d.). RediSep Alumina Columns. [Link]

  • Royer, J., Bonin, M., & Micouin, L. (2004). Asymmetric α-Alkynylation of Piperidine via N-Sulfinyliminium Salts. The Journal of Organic Chemistry, 69(22), 7545–7548. [Link]

  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • Trost, B. M., & Sorum, M. T. (2011). Some Aspects of the Chemistry of Alkynylsilanes. Chemical reviews, 111(3), 1584–1610. [Link]

  • Zhang, W., & Lu, Y. (2016). Regiospecific Hydration of N-(Diphenylphosphinoyl)propargyl Amines: Synthesis of β-Amino Ketones by Au(III) Catalysis. Organic letters, 18(19), 5026–5029. [Link]

  • Castagnolo, D. (2018). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical reviews, 118(1), 463-523. [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Enantioselective Gold(I)-Catalyzed Hydrative Cyclizations of N-Propargyl-ynamides into 3,6-Dihydropyridinones. Organic letters, 21(24), 9953–9957. [Link]

  • Knowles, R. R., & Macmillan, D. W. C. (2011). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 133(4), 838-841. [Link]

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  • Abdel-Wahab, B. F., & Mohamed, H. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(11), 4785-4817. [Link]

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Troubleshooting

Technical Support Center: Managing the Exothermic Nature of N-Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing the exothermic nature of N-alkylation reactions. This guide is designed to provide you with in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing the exothermic nature of N-alkylation reactions. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the safety, efficiency, and success of your experiments. As Senior Application Scientists, we have synthesized critical technical information with practical, field-proven insights to help you navigate the challenges of these energetic reactions.

Introduction: The Double-Edged Sword of N-Alkylation

N-alkylation is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and fine chemicals. However, the very reactivity that makes this class of reactions so useful also presents a significant challenge: they are often highly exothermic, releasing substantial amounts of heat.[1][2][3] If not properly managed, this heat can lead to a dangerous, self-accelerating cycle known as a thermal runaway, potentially resulting in a violent boiling of the solvent, reactor over-pressurization, and even an explosion.[4][5][6][7]

Effective management of the reaction exotherm is therefore not just a matter of optimizing yield, but a critical safety imperative.[8][9] This guide will equip you with the knowledge and tools to confidently control your N-alkylation reactions, from small-scale laboratory experiments to large-scale production.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your N-alkylation experiments in a question-and-answer format.

Scenario 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Question: I've just started the addition of my alkylating agent, and the reaction temperature is rising much faster than anticipated, even with the cooling bath. What should I do, and what went wrong?

Immediate Actions:

  • Stop the addition of the alkylating agent immediately. [5][10] This is the most critical first step to prevent the introduction of more fuel for the exothermic reaction.

  • Maximize cooling. If you are using an ice bath, ensure it is well-stirred and add more ice. If you have a cryostat, set it to the lowest possible temperature.

  • Increase stirring speed. This will improve heat transfer from the reaction mixture to the cooling medium.[5][10]

  • If the temperature continues to rise uncontrollably, be prepared to quench the reaction. Have a pre-cooled quenching agent (e.g., a suitable solvent or a mild acid/base) ready to add to the reaction vessel. In extreme cases, prioritize personal safety and evacuate the area.[10]

Root Cause Analysis and Prevention:

Potential Cause Explanation Preventative Measures
Reagent Addition Rate is Too High The rate of heat generation is exceeding the rate of heat removal by your cooling system.[6]Use a syringe pump for slow, controlled addition of the limiting reagent.[1][5] For larger scale reactions, use an addition funnel and add the reagent dropwise.
Inadequate Cooling The cooling bath or cryostat may not have sufficient capacity for the scale of the reaction.Ensure your cooling system is appropriately sized. For highly exothermic reactions, consider using a more potent cooling mixture (e.g., dry ice/acetone).
Poor Mixing Localized "hot spots" can form where the alkylating agent is added, leading to a rapid localized temperature increase that can initiate a runaway.[10]Use an overhead stirrer for more efficient mixing, especially for viscous reaction mixtures. Ensure the stir bar or impeller is appropriately sized for the reaction vessel.
Incorrect Reagent Concentration More concentrated reactants will generate heat more rapidly.Consider diluting the reaction mixture with an appropriate solvent to better manage the heat output.[1]
Accumulation of Unreacted Starting Material If the reaction has an induction period, adding too much of the alkylating agent before the reaction initiates can lead to a sudden and violent release of energy.[5]Ensure the reaction has initiated (e.g., by observing a slight temperature increase) before adding the bulk of the alkylating agent.

Workflow for Preventing Thermal Runaway:

Start Plan N-Alkylation Reaction Risk_Assessment Perform Risk Assessment: - Estimate heat of reaction - Identify potential hazards Start->Risk_Assessment Control_Strategy Select Control Strategy Risk_Assessment->Control_Strategy Slow_Addition Slow Reagent Addition (Syringe Pump/Addition Funnel) Control_Strategy->Slow_Addition Cooling Adequate Cooling (Ice Bath/Cryostat) Control_Strategy->Cooling Monitoring Continuous Temperature Monitoring Control_Strategy->Monitoring Emergency_Plan Have Emergency Quench Plan Ready Control_Strategy->Emergency_Plan Execute Execute Reaction Slow_Addition->Execute Cooling->Execute Monitoring->Execute Emergency_Plan->Execute End Safe Completion Execute->End Start Need to Perform N-Alkylation Exotherm_Concern Is Exotherm a Major Concern? Start->Exotherm_Concern Direct_Alkylation Direct Alkylation with Alkyl Halide Exotherm_Concern->Direct_Alkylation No Alternative_Methods Consider Alternative Methods Exotherm_Concern->Alternative_Methods Yes Controlled_Conditions Use Controlled Conditions: - Slow Addition - Efficient Cooling - Dilution Direct_Alkylation->Controlled_Conditions End Proceed with Selected Method Controlled_Conditions->End Reductive_Amination Reductive Amination Alternative_Methods->Reductive_Amination Borrowing_Hydrogen Borrowing Hydrogen Alternative_Methods->Borrowing_Hydrogen Other_Alkylating_Agents Other Alkylating Agents (e.g., Dialkyl Carbonates) Alternative_Methods->Other_Alkylating_Agents Reductive_Amination->End Borrowing_Hydrogen->End Other_Alkylating_Agents->End

Caption: Decision tree for selecting an appropriate N-alkylation strategy.

Part 3: Data and References

Table of Common Cooling Baths
Cooling Agent Temperature (°C) Notes
Ice/Water0Most common and readily available.
Ice/Salt (NaCl)-10 to -20A simple way to achieve sub-zero temperatures.
Dry Ice/Acetone-78A standard for low-temperature reactions. [1]Acetone is flammable.
Dry Ice/Isopropanol-77A less flammable alternative to acetone.
Liquid Nitrogen-196Used for very low-temperature reactions, but care must be taken to avoid condensation of oxygen from the air.
References
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
  • Mielke, E., Plouffe, P., Koushik, N., Eyholzer, M., Gottsponer, M., Kockmann, N., Macchi, A., & Roberge, D. M. (2017). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering, 2(5), 639-648.
  • Optimization of reaction time for N-alkylation of isoamylamine. (n.d.). Benchchem.
  • Technical Support Center: Greener Approaches to N-Alkylation Reactions. (n.d.). Benchchem.
  • Managing exothermic reactions in 2-(Isopropylamino)ethanol synthesis. (n.d.). Benchchem.
  • CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT. (n.d.). Pharmaceutical Networking.
  • Lesson 6: Exothermic Tank Reactor. (2006). Process Dynamics, Operations, and Control.
  • common side products in ethoxy(ethyl)amine N-alkylation reactions. (n.d.). Benchchem.
  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. (2024, July 25). ACS Publications.
  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). zeal.
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Chemical Reaction Engineering - Part 9 - thermal effects. (n.d.). Reactor Lab.
  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University.
  • Heat Transfer with Chemical Reaction in Wall Heated Packed Bed Reactor. (2022, December 20). ResearchGate.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. (n.d.). ResearchGate.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • Technical Support Center: Managing Exothermic Reactions in Energetic Material Synthesis. (n.d.). Benchchem.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (n.d.). Benchchem.
  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC.
  • how to prevent runaway reactions. (n.d.). EPA Archive.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Unknown Source.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 12). Unknown Source.
  • Optimizing reaction conditions for N-alkylation of indoles. (n.d.). Benchchem.
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012, August 15). PubMed.
  • Runaway Reaction. (n.d.). Gexcon Incident Investigation.
  • Reaction Monitoring. (n.d.). Mestrelab Research.
  • N alkylation at sp 3 Carbon Reagent Guide. (2026, February 27). Unknown Source.
  • Exothermic Reactions Explained. (2024, November 20). The Chemistry Blog.
  • 7.3: Exothermic and Endothermic Reactions. (2022, August 8). Chemistry LibreTexts.
  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. (n.d.). Dalton Transactions (RSC Publishing).
  • Exothermic and endothermic reactions. (2025, November 12). Student Academic Success - Monash University.
  • Heat map representations of N-alkylation products observed using... (n.d.). ResearchGate.
  • Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2025, December 22). Unknown Source.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). PMC.
  • Practical approach to prediction and prevention of runaway reactions. (2020, November 1). ResearchGate.
  • Evaluation of Reaction Kinetics Constants from Calorimetric Data. (n.d.). Mettler Toledo.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of N-Alkynyl Piperidines in Click Chemistry: A Definitive Guide for Bioconjugation

As a Senior Application Scientist, I frequently encounter the bottleneck of oxidative degradation in bioconjugation workflows. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a vanguard bio-orthogonal to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the bottleneck of oxidative degradation in bioconjugation workflows. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a vanguard bio-orthogonal tool, the high copper loadings required for conventional terminal alkynes often render it incompatible with sensitive oligonucleotides (ODNs) and proteins[1].

To bypass these limitations, the field has shifted toward highly reactive alkyne surrogates. This guide objectively evaluates the comparative reactivity of N-alkynyl piperidines —a highly reactive class of aliphatic ynamines—against traditional click chemistry alternatives, providing the mechanistic causality and self-validating protocols necessary for high-fidelity drug development and molecular labeling.

Mechanistic Causality: The Ynamine Advantage

Why do N-alkynyl piperidines drastically outperform conventional terminal alkynes? The answer lies in the electronic landscape of the ynamine core.

In a standard CuAAC reaction, the turnover-limiting step is often the deprotonation of the terminal alkyne to form the active Cu(I)-acetylide intermediate[2]. In N-alkynyl piperidines, the nitrogen atom is directly conjugated to the sp-hybridized carbon. The piperidine ring's lone pair donates electron density into the alkyne π -system. Paradoxically, this localized electron density stabilizes the transition state during deprotonation, accelerating the formation of the critical Cu(I)-acetylide complex[3].

Because this activation barrier is significantly lowered, N-alkynyl piperidines require dramatically lower catalytic copper loadings to achieve rapid reaction kinetics, thereby mitigating the oxidative damage (ROS generation) that typically plagues bioconjugation[4].

Mechanism Cu Cu(I) Catalyst PiComplex π-Alkyne Cu Complex Cu->PiComplex Alkyne N-Alkynyl Piperidine Alkyne->PiComplex Acetylide Cu(I)-Acetylide (Rapid Formation) PiComplex->Acetylide Accelerated Deprotonation Metallacycle Binuclear Cu-Metallacycle Acetylide->Metallacycle Azide Organic Azide Azide->Metallacycle N3 Coordination Product 1,4-Triazole Product Metallacycle->Product Ring Contraction & Protiolysis Product->Cu Catalyst Regeneration

Divergent CuAAC catalytic cycle for N-alkynyl piperidines highlighting rapid acetylide formation.

Comparative Performance Data

To objectively assess the utility of N-alkynyl piperidines, we must benchmark them against the two most common alternatives: Terminal Aliphatic Alkynes (Standard CuAAC) and DBCO (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).

Experimental Conditions: 10 µM ODN, 100 µM Azide, 100 µM Cu(II), 2 mM Glutathione (GSH), 25°C.

Performance MetricN-Alkynyl Piperidine (Ynamine)Terminal Aliphatic AlkyneDBCO (SPAAC)
Reaction Kinetics (1h) >95% Conversion [1]<10% Conversion[5]~30% Conversion[5]
Reaction Kinetics (18h) >99% Conversion~20% Conversion~70% Conversion[5]
Required Cu(I) Loading Very Low (Catalytic)[4]High (Requires ligands)[6]None (Cu-free)[1]
Oxidative Damage Risk Low (Due to low Cu)[4]High (Requires high Cu/Ascorbate)[1]None[1]
Primary Reactivity Driver N-lone pair conjugation[3]Terminal C-H acidity[6]Ring strain (~18 kcal/mol)[1]

Key Insight: While SPAAC (DBCO) is entirely copper-free, its reaction kinetics are sluggish, reaching only ~70% conversion after 18 hours[5]. N-alkynyl piperidines bridge the gap, offering the blistering speed of CuAAC (>95% in 1h) while keeping copper concentrations low enough to prevent biomolecular degradation[1].

Self-Validating Experimental Protocol: High-Fidelity ODN Labeling

Trustworthy protocols require built-in causality and validation. The following methodology for labeling an azide-tagged oligonucleotide with an N-alkynyl piperidine fluorophore utilizes a self-validating checkpoint to prevent the loss of precious biological samples.

Step 1: Catalyst Master Mix Generation
  • Action: In a dedicated microcentrifuge tube, mix 100 µM CuSO 4​ with 2 mM Glutathione (GSH) in aqueous buffer. Allow to incubate for 5 minutes until the blue color dissipates.

  • Causality: Pre-forming the Cu(I) catalyst prevents localized spikes of Reactive Oxygen Species (ROS). We utilize GSH instead of Sodium Ascorbate because the Cu/GSH system stabilizes the Cu(I) state effectively for ynamines while significantly reducing the rate of oxidative degradation of the ODN product[1].

Step 2: Substrate Assembly
  • Action: To the target Azide-ODN (10 µM in 100 mM TEAA buffer, pH 7.0), add the N-alkynyl piperidine probe (50 µM, 5 eq). Finally, spike in the pre-formed Cu(I)/GSH catalyst mix.

  • Causality: The order of addition is critical. Adding the catalyst last ensures that the highly reactive N-alkynyl piperidine does not undergo Glaser-Hay homocoupling before it can encounter the azide[3].

Step 3: The Self-Validation Checkpoint (Crucial)
  • Action: At exactly 30 minutes, extract a 2 µL aliquot from the reaction mixture. Quench immediately with 10 µL of 10 mM EDTA. Analyze this aliquot via LC-MS.

  • Causality: EDTA acts as a hexadentate ligand, instantly chelating the copper and halting all reaction kinetics. LC-MS provides an exact mass shift confirmation. Do not proceed to purification unless the LC-MS trace shows >95% conversion to the 1,4-triazole product. If incomplete, spike with an additional 0.5x volume of catalyst mix. This self-validation prevents the premature loading of unreacted mixtures onto expensive Size Exclusion Chromatography (SEC) columns.

Step 4: Quenching and Purification
  • Action: Once validated, quench the bulk reaction with 5 mM EDTA. Purify the bioconjugate using SEC or Anion Exchange (AEX) chromatography to remove residual copper and unreacted small molecules[5].

Workflow Start 1. Reagent Assembly N-Alkynyl Piperidine + Azide Mix 3. Cycloaddition Low Cu Loading, 1h, 25°C Start->Mix Catalyst 2. Catalyst Generation Cu(II) + GSH Reductant Catalyst->Mix Validate 4. Self-Validation EDTA Quench & LC-MS Mix->Validate Validate->Mix Incomplete (Add 0.5x Cu) Purify 5. Purification SEC / AEX Chromatography Validate->Purify >95% Conversion Confirmed End 6. Pure 1,4-Triazole Bioconjugate Purify->End

Bioconjugation workflow utilizing N-alkynyl piperidines with built-in LC-MS validation.

Conclusion

For drug development professionals and chemical biologists, N-alkynyl piperidines represent a major leap forward in click chemistry. By leveraging the electron-donating properties of the piperidine ring, researchers can achieve near-quantitative yields in under an hour[1], bypassing the slow kinetics of SPAAC and the oxidative damage risks of traditional CuAAC[4]. When paired with rigorous, self-validating protocols, these ynamines ensure scalable, high-fidelity bioconjugation.

References
  • Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. Bioconjugate Chemistry. URL: [Link]

  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Organic Letters. URL: [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. URL: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. URL: [Link]

  • Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Journal of the American Chemical Society. URL: [Link]

Sources

Comparative

Comparative Cytotoxicity and Metabolic Profiling of Alkyne-Substituted Piperidin-4-ones

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols for alkyne-substituted piperidin-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols for alkyne-substituted piperidin-4-ones versus traditional pharmacophores.

Executive Summary & Mechanistic Rationale

The 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, typically embedded within piperidin-4-one scaffolds, is a highly documented motif for developing potent cytotoxic agents. These compounds act as Michael acceptors, selectively interacting with cellular thiols rather than nucleic acids, thereby avoiding the mutagenic risks associated with traditional DNA-alkylating chemotherapeutics.

However, early-generation unconjugated piperidones often suffer from poor aqueous solubility and narrow therapeutic windows. The strategic introduction of an alkyne moiety—specifically via N-propargylation—has fundamentally advanced this chemical space. By providing a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne substitution allows for the modular conjugation of piperidones with other targeted anticancer moieties, such as sesquiterpene lactones or triazoles [1].

This guide objectively compares the in vitro cytotoxicity, target selectivity, and metabolic disruption capabilities of alkyne-substituted piperidin-4-one conjugates against their unconjugated precursors and natural reference ligands.

Comparative Efficacy & Selectivity Data

A critical metric for evaluating any novel chemotherapeutic is its Selectivity Index (SI) —the ratio of toxicity in normal cells versus tumor cells. A higher SI indicates a wider therapeutic window. Recent studies evaluating N-propargyl-3,5-bis(arylidene)piperidin-4-ones conjugated with sesquiterpene lactones (e.g., Compound 11b) demonstrate a profound quantitative superiority over traditional ligands [2].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) and Selectivity
Compound ClassSpecific AgentIMR-32 (Neuroblastoma) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)WI-38 (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (SI)*
Alkyne-Piperidone Conjugate Compound 11b6.07 ± 0.068.07 ± 0.0240.36 ± 0.097.0
Unconjugated Piperidone Compound 7b11.46 ± 0.2114.38 ± 0.1122.38 ± 0.082.0
Natural Sesquiterpene Arglabin21.82 ± 0.3415.06 ± 0.229.32 ± 0.01< 1.0
Reference Standard Curcumin15.24 ± 0.1111.78 ± 0.3426.12 ± 0.241.7

*SI is calculated as (IC₅₀ Normal Cell Line) / (IC₅₀ Most Sensitive Cancer Cell Line).

Data Analysis & Causality: Unconjugated piperidones (Compound 7b) exhibit moderate cytotoxicity but suffer from a low SI (2.0). Natural sesquiterpene lactones like Arglabin show inverse selectivity, proving more toxic to normal WI-38 cells than to malignant IMR-32 cells. In stark contrast, the alkyne-derived conjugate (Compound 11b) achieves sub-10 µM efficacy across multiple solid malignancies while maintaining an SI of 7.0 [2]. The triazole linkage—afforded by the alkyne substitution—synergistically enhances tumor-specific uptake and reduces off-target effects, while also acting as a potent Histone Deacetylase (HDAC) inhibitor [3].

Mechanistic Pathway: Metabolic Resetting

Why do these alkyne-piperidone conjugates outperform their precursors? The causality lies in their dual-action mechanism. The triazole-tethered piperidones act as epigenetic modulators (HDAC inhibitors) [3]. Concurrently, the piperidone core downregulates glycolysis-associated enzymes. This forces a "metabolic reset," selectively starving highly glycolytic tumor cells (exploiting the Warburg effect) while sparing normal fibroblasts [2].

Pathway A Alkyne-Piperidone Conjugate B HDAC Inhibition A->B Triazole Core C Thiol Alkylation (Michael Acceptor) A->C Piperidone Core E Epigenetic Modulation B->E D Glycolysis Downregulation C->D F ATP Depletion D->F G Apoptosis E->G F->G H Selective Cancer Cell Death G->H

Fig 1: Dual-action metabolic and epigenetic disruption by alkyne-piperidone conjugates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following workflows must be implemented as self-validating systems. Each protocol includes mandatory internal controls to verify the integrity of the assay and establish true causality.

Workflow S1 CuAAC Synthesis S2 HPLC Purification S1->S2 S3 Cell Culture (Tumor & Normal) S2->S3 S4 MTT Assay (Cytotoxicity) S3->S4 S5 Seahorse XF (Metabolism) S3->S5 S6 Data Analysis (IC50 & SI) S4->S6 S5->S6

Fig 2: Self-validating experimental workflow for evaluating piperidone cytotoxicity.

Protocol A: CuAAC Synthesis of Alkyne-Piperidone Conjugates
  • Causality: N-propargylation provides a terminal alkyne. CuAAC (Click Chemistry) is chosen because it proceeds at room temperature, preventing the thermal degradation of the sensitive 1,5-diaryl-3-oxo-1,4-pentadienyl motif.

  • Step 1: Dissolve the N-propargyl-3,5-bis(arylidene)piperidin-4-one (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Step 2: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Self-Validation: The solution must turn from blue to pale yellow, confirming the reduction of Cu(II) to the active Cu(I) catalyst.

  • Step 3: Stir at room temperature for 12-24 hours. Monitor via TLC until the alkyne starting material is fully consumed.

  • Step 4: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via preparative HPLC.

Protocol B: Cytotoxicity and Selectivity Profiling (MTT Assay)
  • Causality: Testing solely on cancer cells cannot prove therapeutic viability. Parallel testing on normal human fibroblasts (WI-38) is mandatory to calculate the Selectivity Index (SI) and prove targeted action.

  • Step 1: Seed IMR-32, HeLa, and WI-38 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Step 2: Treat cells with the synthesized conjugates at varying concentrations (0.1 µM to 100 µM). Self-Validation: Include a vehicle control (DMSO <0.1%) to ensure solvent non-toxicity, and a positive control (Curcumin) to benchmark assay sensitivity.

  • Step 3: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Step 4: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Metabolic Phenotype Validation (Seahorse XF Glycolysis Stress Test)
  • Causality: Because these conjugates are hypothesized to target cancer cell metabolism, measuring the Extracellular Acidification Rate (ECAR) provides real-time, functional validation of glycolysis inhibition that a simple viability assay cannot capture.

  • Step 1: Seed cancer cells in Seahorse XF96 microplates. Hydrate the sensor cartridge overnight.

  • Step 2: Pre-treat cells with the IC₅₀ concentration of the alkyne-piperidone conjugate for 12 hours.

  • Step 3: Wash cells and replace media with Seahorse XF Base Medium supplemented with 2 mM glutamine (no glucose).

  • Step 4: Sequentially inject Glucose (10 mM), Oligomycin (1 µM), and 2-Deoxyglucose (50 mM) while continuously monitoring ECAR. Self-Validation: A flattened ECAR response post-glucose injection in the treated group (compared to the vehicle control) definitively proves the compound's ability to block glycolytic flux.

Conclusion

The transition from unsubstituted piperidin-4-ones to alkyne-substituted conjugates represents a major leap in rational drug design. By leveraging the alkyne handle for click chemistry, researchers can synthesize highly selective, dual-action therapeutics that not only exhibit potent cytotoxicity against refractory solid tumors but also demonstrate a profound safety profile in normal tissues via metabolic resetting.

References

  • Source: Preprints.org (2023)
  • Conjugates of 3,5-Bis(arylidene)
  • Source: MDPI (2023)
Validation

A Comparative Guide to the Antimicrobial Activity of Novel Piperidin-4-One Derivatives

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored, the piperidin-4-one moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of various classes of novel piperidin-4-one derivatives, supported by experimental data and a detailed examination of their structure-activity relationships.

Introduction to Piperidin-4-One Derivatives as Antimicrobial Agents

The piperidin-4-one core is a versatile scaffold that allows for structural modifications at various positions, leading to a diverse library of compounds with a wide range of biological activities, including antimicrobial properties.[1] The inherent structural features of the piperidine ring, combined with the reactivity of the keto group, make it an attractive starting point for the synthesis of new antimicrobial candidates.[2] This guide will focus on a comparative analysis of key derivatives, including thiosemicarbazones and oxime ethers, highlighting their efficacy against clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Comparative Antimicrobial Efficacy

The antimicrobial potential of novel piperidin-4-one derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] A lower MIC value indicates greater potency. This section compares the in vitro activity of representative piperidin-4-one derivatives against a panel of standard microbial strains.

General Structure of Piperidin-4-One Derivatives

The core structure of the discussed derivatives is the piperidin-4-one ring. The antimicrobial activity is significantly influenced by the nature of the substituents at the N-1, C-2, C-3, C-5, and C-6 positions, as well as modifications at the C-4 carbonyl group.

Caption: General structure of the piperidin-4-one core and its modification into thiosemicarbazone and oxime ether derivatives.

Antibacterial Activity

A comparative analysis of the antibacterial activity of various piperidin-4-one derivatives reveals that their efficacy is highly dependent on their structural features.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives

Compound ClassDerivative ExampleStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Reference
Piperidin-4-one 2,6-diaryl-3-methyl-4-piperidone---[2]
Thiosemicarbazone 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone100100200[2]
Oxime Ether 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime-15.62-[4]
Standard Drug Ampicillin5050100[2]
Standard Drug Streptomycin-6.25-[4]

Data extracted from published literature. “-” indicates data not available in the cited source.

From the data presented, it is evident that the derivatization of the piperidin-4-one core can significantly impact its antibacterial activity. For instance, the conversion to thiosemicarbazone derivatives has been shown to impart antibacterial properties.[2] Certain oxime ethers have demonstrated potent activity against Gram-positive bacteria like Bacillus subtilis, with MIC values approaching that of the standard drug streptomycin.[4]

Antifungal Activity

The antifungal potential of piperidin-4-one derivatives has also been a subject of extensive research.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Piperidin-4-one Derivatives

Compound ClassDerivative ExampleCandida albicansAspergillus flavusReference
Piperidin-4-one 2,6-diaryl-3-methyl-4-piperidone>1000-[2]
Thiosemicarbazone 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone250-[2]
Oxime Ether 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime-31.25[4]
Oxime Ether 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime31.25-[4]
Standard Drug Terbinafine62.5-[2]
Standard Drug Amphotericin B62.562.5[4]

Data extracted from published literature. “-” indicates data not available in the cited source.

The results indicate that the antifungal activity is significantly enhanced upon derivatization. The parent piperidin-4-ones often show negligible antifungal activity, while their thiosemicarbazone and oxime ether derivatives exhibit potent antifungal effects.[2][4] Notably, some oxime ether derivatives have demonstrated antifungal activity comparable to or even exceeding that of the standard drug Amphotericin B.[4]

Structure-Activity Relationship (SAR) Insights

The observed differences in antimicrobial activity can be attributed to the specific structural modifications of the piperidin-4-one scaffold.

  • Role of the Thiosemicarbazone Moiety: The addition of a thiosemicarbazone group at the C-4 position generally enhances both antibacterial and antifungal activities.[2] This is likely due to the introduction of additional hydrogen bonding donors and acceptors, as well as the sulfur atom, which can interact with biological targets.

  • Influence of Substituents on Aryl Rings: In 2,6-diaryl-piperidin-4-ones, the nature and position of substituents on the aryl rings play a crucial role in modulating the antimicrobial activity. Electron-withdrawing or electron-donating groups can influence the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with target enzymes.

  • Impact of the Oxime Ether Linkage: For piperidin-4-one oxime ethers, the nature of the substituent on the ether oxygen significantly impacts the antifungal potency. The presence of halogenated phenylmethyl groups, for instance, has been associated with strong antifungal activity.[4]

Experimental Protocols

To ensure the reproducibility and validity of the antimicrobial activity data, standardized experimental protocols are crucial. The following are detailed methodologies for the two most common in vitro antimicrobial susceptibility tests.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[3]

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[5]

Step-by-Step Protocol:

  • Inoculum Preparation and Plating: A standardized microbial suspension (equivalent to a 0.5 McFarland standard) is uniformly streaked onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.[6]

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[5]

Conclusion and Future Perspectives

Novel piperidin-4-one derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of drug resistance. The versatility of the piperidin-4-one scaffold allows for the synthesis of a wide array of derivatives with potent and, in some cases, broad-spectrum antimicrobial activity. The structure-activity relationship studies highlighted in this guide provide a rational basis for the future design of more effective and selective antimicrobial compounds. Further research should focus on elucidating the precise mechanisms of action of these derivatives and evaluating their in vivo efficacy and safety profiles to pave the way for their potential clinical development.

References

  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3. Clinical and Laboratory Standards Institute, Wayne, PA, 2008. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Clinical and Laboratory Standards Institute, Wayne, PA, 2011. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Bio-Rad. (n.d.). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. [Link]

  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th ed. CLSI standard M02. Clinical and Laboratory Standards Institute, Wayne, PA, 2018. [Link]

  • Sivakumar, K., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(6), 683-696. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Nithya, P., & Padmini, V. (2015). Synthesis, Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Der Pharma Chemica, 7(6), 232-237. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of N-Substituted Piperidin-4-ones: A Case Study for 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

This guide provides a comprehensive framework for the X-ray crystallographic analysis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, a novel compound for which structural data is not yet publicly available. To establish a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the X-ray crystallographic analysis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, a novel compound for which structural data is not yet publicly available. To establish a robust analytical pipeline, we will compare its projected analysis with that of a known, structurally related alternative, 1-benzoyl-4-piperidone. The 4-piperidone scaffold is a foundational building block in medicinal chemistry, integral to the synthesis of complex heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] X-ray crystallography remains the definitive tool for unambiguously determining the three-dimensional atomic arrangement of such molecules, providing critical insights into their conformation and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies in drug development.[2]

This document is structured to guide researchers through the entire workflow, from synthesis and crystallization to data collection and structural analysis, emphasizing the rationale behind key experimental decisions.

Synthesis and Single Crystal Cultivation

The primary bottleneck in any crystallographic study is the generation of high-quality, single crystals.[3] This process begins with the synthesis of highly pure material. Here, we outline the synthesis for our target compound and a suitable comparator, followed by general protocols for crystallization.

Protocol 1.1: Synthesis of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (Target)

The target compound can be synthesized via a reductive amination pathway, a common and efficient method for creating N-substituted piperidines.[4][5][6] This involves the reaction of a piperidin-4-one precursor with the appropriate amine, forming an iminium intermediate that is reduced in situ.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve N-Boc-4-piperidinone (1.0 eq) and 2-methylbut-3-yn-2-amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Iminium Formation: Add a catalytic amount of acetic acid (~0.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the iminium intermediate via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. The use of a mild reducing agent like STAB is crucial to selectively reduce the iminium ion without affecting the ketone.[4]

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in a solution of HCl in diethyl ether or trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the final target compound.

Protocol 1.2: Synthesis of 1-Benzoyl-4-piperidone (Comparator)

For a comparative standard, we will use 1-benzoyl-4-piperidone. Its synthesis from benzamide and alkyl acrylates is well-documented and provides a structurally relevant N-acyl piperidone for comparison.[7]

Experimental Protocol:

  • Reaction Setup: Combine benzamide (1.0 eq) and methyl acrylate (2.2 eq) in a suitable solvent like tert-butanol containing a strong base such as potassium tert-butoxide.

  • Dieckmann Condensation: Heat the mixture to reflux. The reaction proceeds via a tandem aza-Michael addition followed by a Dieckmann condensation to form the piperidone ring.[7]

  • Hydrolysis & Decarboxylation: The resulting ester is then hydrolyzed and decarboxylated, typically by heating with aqueous acid (e.g., HCl), to yield 1-benzoyl-4-piperidone.

  • Purification: The final product is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystal growth experiments.

Protocol 1.3: Growing Diffraction-Quality Single Crystals

The ability to form a well-ordered crystal lattice is highly dependent on molecular structure and the conditions of crystallization. Various methods should be screened to find the optimal conditions.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, methanol, or a mixture like benzene-petroleum ether) to near-saturation in a loosely covered vial.[8][9] Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

For many piperidin-4-one derivatives, ethanol or mixtures of ethanol and ethyl acetate have proven effective for yielding single crystals.[8]

X-ray Diffraction and Data Collection

Once suitable crystals are obtained, the next phase is to collect diffraction data. Single-Crystal X-ray Diffraction (SCXRD) is the gold-standard technique for this purpose, providing high-resolution atomic data.[10]

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection (SCXRD) cluster_2 Data Processing & Structure Solution cluster_3 Analysis & Validation crystal Select & Mount Single Crystal goniometer Center Crystal on Goniometer crystal->goniometer unit_cell Determine Unit Cell & Bravais Lattice goniometer->unit_cell data_coll Full Sphere Data Collection unit_cell->data_coll integration Integrate Reflections (Intensity Data) data_coll->integration scaling Scale & Merge Data (SADABS, etc.) integration->scaling solve Solve Structure (Direct Methods/Patterson) scaling->solve refine Refine Model (Anisotropic Displacement) solve->refine analysis Analyze Geometry, Conformation & Packing refine->analysis validation Validate Structure (checkCIF) analysis->validation deposition Deposit Data (e.g., CCDC) validation->deposition

Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.

Protocol 2.1: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop or glass fiber.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker APEX-II CCD) equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα. Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential radiation damage.[11]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to collect a full sphere of diffraction data with adequate redundancy and resolution (typically to at least 0.8 Å for small molecules).

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensities of the reflections are integrated, and corrections are applied for factors like Lorentz and polarization effects. The data is then scaled and merged.

Alternative Technique: Micro-Electron Diffraction (MicroED)

For samples that yield only nanocrystals or microcrystalline powders, SCXRD may not be feasible. In such cases, MicroED has emerged as a powerful alternative.[12][13] MicroED uses an electron beam to collect diffraction data from sub-micron sized crystals, significantly expanding the range of materials that can be structurally characterized. While SCXRD is preferred for its higher precision with well-formed crystals, MicroED is an invaluable tool when crystal size is a limiting factor.

Structure Solution, Refinement, and Comparative Analysis

With a processed dataset, the final step is to determine the atomic arrangement.

  • Structure Solution: For novel small molecules, the phase problem is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates.[14]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F². Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11][15] The quality of the final model is assessed using metrics like the R1 factor and goodness-of-fit (GooF).

Comparative Crystallographic Data

The table below presents published data for a representative N-substituted piperidin-4-one, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, and provides predicted parameters for our target compound based on common observations for similar heterocyclic systems.

Parameter1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one[1]1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (Predicted)Rationale for Prediction
Chemical Formula C₁₃H₁₇NO₂C₁₀H₁₅NOBased on molecular structure.
Formula Weight 219.28165.23Calculated from the formula.
Crystal System MonoclinicMonoclinic or OrthorhombicMonoclinic is the most common crystal system for organic molecules. Orthorhombic is also highly probable for non-chiral, moderately symmetric molecules.
Space Group P2₁P2₁/c or Pna2₁P2₁ is common for chiral molecules. As the target is achiral, a centrosymmetric group like P2₁/c is highly probable.
a (Å) 5.9688 (3)8 - 12Unit cell dimensions are dependent on molecular size and packing. These are typical ranges for small organic molecules.
b (Å) 11.1965 (6)9 - 15
c (Å) 8.9507 (5)10 - 18
β (°) ** 106.808 (2)90 - 110For monoclinic systems, β is not 90°.
Volume (ų) **572.93 (5)1300 - 1800Expected volume for Z=4 or 8 molecules of this size.
Z 24 or 8Number of molecules in the unit cell.
Final R1 [I > 2σ(I)] 0.045< 0.05A final R1 value below 5% indicates a well-refined structure.
Piperidine Conformation ChairChairThe chair conformation is the most stable and commonly observed conformation for non-sterically hindered piperidin-4-one rings.[1][2][8][16]
Structural Analysis and Discussion

Conformational Analysis: The primary point of comparison is the conformation of the six-membered piperidine ring. For most N-substituted piperidin-4-ones, the ring adopts a thermodynamically stable chair conformation.[1][8][16] This is expected for both the target compound and the comparator. The bulky tertiary alkyl-alkyne substituent on the nitrogen of the target compound is sterically demanding and will likely occupy an equatorial position to minimize steric strain.

Intermolecular Interactions: The crystal packing will be dictated by intermolecular forces. While the comparator compound (1-benzoyl-4-piperidone) has a carbonyl group that can act as a hydrogen bond acceptor, the target compound lacks strong hydrogen bond donors. Its crystal packing will likely be dominated by weaker C-H···O interactions involving the piperidone carbonyl oxygen and van der Waals forces.[1] The presence of the alkyne group in the target compound could potentially lead to C-H···π interactions in the solid state. Analysis of these interactions is crucial for understanding the crystal's stability and physical properties.

Conclusion

This guide outlines a complete and robust workflow for the synthesis and definitive structural characterization of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one using single-crystal X-ray crystallography. By comparing the anticipated results with established data from similar N-substituted piperidin-4-ones, we provide a predictive framework that enables researchers to efficiently approach the analysis, interpret the results, and understand the subtle structural influences of the novel N-substituent. The successful elucidation of this crystal structure will provide invaluable data for the rational design of new therapeutic agents based on the versatile 4-piperidone scaffold. Upon completion, it is imperative to deposit the final structural data into a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[17][18]

References

  • Romero-Ángel, M., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E, 71(Pt 10), 1202–1206. [Link]

  • Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCr Journals. [Link]

  • Abeywickrama, C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1895-1905. [Link]

  • Kavitha, S., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Li, J., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(27), 5038–5043. [Link]

  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. [Link]

  • Prasad, T. N. M., et al. (2010). Structural Conformation of a Novel Piperidine-4-One Derivative: 1-Acryloyl-3-Methyl-2,6-Dip-Tolylpiperidine-4-One. Journal of Chemical Crystallography, 40, 686–690. [Link]

  • Unknown Author. (2012). Synthesis method for N-substituted-4-piperidone. Patsnap. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Balasubramanian, T., & Arockia Doss, M. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 931-934. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2154-2175. [Link]

  • Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Crystals, 11(11), 1381. [Link]

  • Lyle, R. E., & Lyle, G. G. (1967). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 1, 2340. [Link]

  • Tapolcsányi, P., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3986. [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 673–682. [Link]

  • Krüger, B., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(1), e2000244. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

  • Bolte, M., et al. (2012). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E, 68(Pt 5), o1458. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. BiŌkeanós. [Link]

  • Unknown Author. (2023). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Krüger, B., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. [Link]

  • Avery, M. A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 77(Pt 4), 360–365. [Link]

  • Grosu, I.-G., et al. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. Molbank, 2024(4), M1904. [Link]

  • PubChemLite. (n.d.). 1-(2-methylbut-3-yn-2-yl)piperazine dihydrochloride (C9H16N2). PubChemLite. [Link]

  • Cardellini, F., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7491-7509. [Link]

  • Zuba, D., et al. (2016). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)propan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 35, 143-153. [Link]

  • Wessig, P., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6932. [Link]

  • Gulea, A., et al. (2020). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Chemistry Journal of Moldova, 15(2), 58-66. [Link]

  • Arshad, M., et al. (2016). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E, 72(Pt 11), 1634–1637. [Link]

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Validation

High-Performance Liquid Chromatography Validation Guide for 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one: Column Chemistry Comparison and Method Optimization

Introduction & Analytical Challenge The compound 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a highly specialized synthetic intermediate. Its design relies on functional hybridization, combining a well-established pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

The compound 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a highly specialized synthetic intermediate. Its design relies on functional hybridization, combining a well-established pharmacophore—the piperidin-4-one core—with a highly versatile terminal alkyne[1].

From an analytical perspective, this dual-functionality presents a distinct chromatographic challenge. The basic nitrogen within the piperidine ring (pKa ~8.5) is highly prone to secondary interactions with residual silanols on silica-based stationary phases, which classically manifests as severe peak tailing. Conversely, the terminal alkyne moiety provides a localized region of high electron density, offering unique opportunities for π−π interactions that standard hydrophobic partitioning may fail to exploit.

Methodological Rationale: Column Chemistry Comparison

To establish a robust analytical procedure suitable for regulatory submission under the latest[2], selecting the optimal stationary phase is the most critical step. We evaluated three distinct column chemistries to objectively determine the best performance for this specific scaffold:

  • C18 (Octadecylsilane) - End-capped: The industry standard for reversed-phase liquid chromatography (RPLC). It relies purely on hydrophobic dispersive forces[1].

  • Phenyl-Hexyl: An alternative RPLC phase incorporating a phenyl ring at the end of a hexyl spacer.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) - Amide: A normal-phase variant that operates via partitioning into a water-enriched layer on the bare or functionalized silica surface.

Causality of Performance: While the C18 column provides acceptable general retention, the Phenyl-Hexyl column significantly outperforms it in resolving the target analyte from structurally similar des-alkyne impurities. This is due to a dual-mode retention mechanism: the hexyl chain provides baseline hydrophobic retention, while the phenyl ring engages in specific π−π orbital overlap with the analyte's terminal alkyne. The HILIC column, although excellent for highly polar degradants, fails to adequately retain the hydrophobic 2-methylbut-3-yn-2-yl moiety, resulting in early elution and poor peak resolution.

Table 1: Quantitative Performance Comparison of Column Chemistries

Column ChemistryRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Critical PairSuitability
C18 (End-capped) 3.21.458,5001.8Acceptable
Phenyl-Hexyl 4.11.1012,2003.4Optimal
HILIC (Amide) 0.82.103,4000.5Poor

(Note: RPLC data generated using Methanol/Sodium Acetate buffer (65:35, pH 4.6); HILIC data generated using Acetonitrile/Ammonium Formate (90:10, pH 3.0).)

Experimental Protocols & Self-Validating Systems

Based on the comparative data, the Phenyl-Hexyl column is selected for the optimized workflow. The following protocol is designed as a self-validating system, ensuring that data integrity is verified before any sample analysis begins.

Mechanistic Choice of Mobile Phase: The mobile phase utilizes a Methanol and Sodium Acetate buffer system (65:35, v/v) adjusted to pH 4.6[1]. Why pH 4.6? Operating at pH 4.6 ensures the piperidine nitrogen is fully protonated. While ionized compounds are typically less retained in RPLC, the sodium acetate provides sufficient ionic strength to mask residual silanol activity on the stationary phase. This directly causes the drastic improvement in the asymmetry factor ( As​ ) seen in Table 1, preventing the tailing that plagues basic analytes.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.8 g of Sodium Acetate trihydrate in 1000 mL of HPLC-grade water. Adjust the pH to 4.6 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase Blending: Mix 650 mL of HPLC-grade Methanol with 350 mL of the prepared Sodium Acetate buffer. Degas via ultrasonication for 10 minutes.

  • Sample Preparation: Dissolve 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one reference standard in the mobile phase to achieve a final concentration of 100 µg/mL. Vortex for 30 seconds to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm[1].

    • Column Temperature: 30°C.

  • System Suitability Testing (SST) - The Self-Validation Gate: Before injecting unknown samples, inject the 100 µg/mL standard preparation six times. The system is only validated for use if it meets the following criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Asymmetry Factor ( As​ ) 1.5.

    • Theoretical Plates ( N ) 10,000.

    • If any parameter fails, the run is automatically aborted, the column is washed, and the buffer is remade.

ICH Q2(R2) Validation Workflow

Once the method is optimized and the SST criteria are established, the procedure must undergo full validation. The recent emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation, expanding on traditional parameters to ensure the method is fit for its intended purpose[3][4].

ValidationWorkflow Dev Method Development (Column & Mobile Phase Selection) Spec Specificity & Selectivity (Impurity Resolution) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (Spike Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (QbD Approach) Prec->Rob Val Validated HPLC Method (Ready for Routine Use) Rob->Val

Figure 1: ICH Q2(R2) aligned HPLC method validation workflow for drug intermediates.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH (ich.org) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

Sources

Comparative

Comparing catalytic systems for the synthesis of N-alkynyl piperidines

Advanced Catalytic Systems for the Synthesis of N-Alkynyl Piperidines: A Comparative Guide Strategic Overview: The Ynamide Imperative The synthesis of N-alkynyl piperidines represents a critical transformation in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Systems for the Synthesis of N-Alkynyl Piperidines: A Comparative Guide

Strategic Overview: The Ynamide Imperative

The synthesis of N-alkynyl piperidines represents a critical transformation in the development of complex azacycles, pharmaceuticals, and advanced materials. However, a fundamental chemical challenge dictates the strategy for this synthesis: true aliphatic ynamines (derived from unprotected piperidine) are highly unstable and prone to rapid hydrolysis or ketenimine tautomerization.

To bypass this instability, modern synthetic protocols require the piperidine nitrogen to be protected with an electron-withdrawing group (EWG)—such as a lactam (piperidin-2-one), carbamate (N-Boc), or sulfonamide (N-Ts). This electronic modulation delocalizes the nitrogen lone pair, yielding a stable ynamide [1]. Consequently, the catalytic systems evaluated in this guide focus on the cross-coupling of these deactivated, poorly nucleophilic piperidine derivatives with electrophilic alkyne sources.

Mechanistic Divergence: Copper vs. Hypervalent Iodine

Choosing the correct catalytic system depends heavily on the thermal stability of your substrate and the availability of the alkyne coupling partner. The field is currently dominated by two distinct mechanistic paradigms:

A. Copper-Catalyzed Oxidative Cross-Coupling

Pioneered by Hsung and Danheiser, this approach utilizes Cu(I) salts to catalyze the C–N bond formation between a piperidin-2-one and a haloalkyne[2].

  • Causality of the System: The reaction relies on the ability of bidentate ligands (like 1,10-phenanthroline or DMEDA) to stabilize the Cu(I) center, preventing its disproportionation. The ligand-bound Cu(I) complex undergoes ligand exchange with the deprotonated lactam, followed by oxidative addition of the bromoalkyne to form a transient, highly reactive Cu(III) intermediate. Subsequent reductive elimination forms the C–N bond and regenerates the catalyst.

CuMechanism Cu_I Cu(I) Catalyst (e.g., CuSO4 + Phen) Cu_Amide Cu(I)-Amide Complex Cu_I->Cu_Amide Ligand Exchange Amide Piperidin-2-one + K3PO4 Amide->Cu_Amide Deprotonation OxAdd Oxidative Addition [Cu(III) Intermediate] Cu_Amide->OxAdd + Bromoalkyne Haloalkyne Bromoalkyne Haloalkyne->OxAdd RedElim Reductive Elimination OxAdd->RedElim Geometry Reorganization RedElim->Cu_I Catalyst Regeneration Product N-Alkynyl Piperidin-2-one (Stable Ynamide) RedElim->Product C-N Bond Formation

Mechanistic cycle of copper-catalyzed N-alkynylation of piperidin-2-one via a Cu(I)/Cu(III) pathway.

B. Hypervalent Iodine-Mediated Electrophilic Alkynylation

For substrates that decompose at the elevated temperatures required for copper catalysis (60–80 °C), hypervalent iodine(III) reagents offer a powerful alternative[3].

  • Causality of the System: Reagents like alkynyl(phenyl)iodonium triflates or Ethynylbenziodoxolone (EBX) possess a highly polarized, weak 3-center-4-electron hypervalent bond. This unique electronic structure renders the alkyne highly electrophilic. When reacted with a strongly deprotonated piperidine derivative at low temperatures (–78 °C), the system undergoes nucleophilic attack at the iodine center followed by an alkylidenecarbene rearrangement (or direct ligand coupling) to yield the ynamide[1].

Performance Comparison & Experimental Data

The following table synthesizes quantitative data across the three most reliable protocols for piperidine ynamide synthesis, allowing you to select the optimal route based on your constraints.

Catalytic SystemCatalyst / Ligand LoadingCoupling PartnerBase / SolventTemp (°C)Typical YieldKey Advantage
Cu-Catalyzed (Hsung/Danheiser) [1],[2]CuSO₄·5H₂O (10 mol%)1,10-Phen (20 mol%)Terminal BromoalkynesK₃PO₄ (2.0 eq)Toluene65–8065–90%Highly robust; scalable; broad functional group tolerance.
Cu-Catalyzed (Evano) [4]CuI (10 mol%)DMEDA (20 mol%)Vinyl dibromidesK₃PO₄ (2.0 eq)Toluene8050–85%Avoids the need to synthesize and isolate unstable bromoalkynes.
Hypervalent Iodine (Witulski) [1]None (Metal-Free)Alkynyliodonium triflatesKHMDS (1.1 eq)THF-78 to RT40–75%Exceptionally mild conditions; ideal for thermally sensitive azacycles.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes embedded Quality Control (QC) checkpoints.

Protocol A: Copper-Catalyzed Synthesis of 1-(Phenylethynyl)piperidin-2-one

Mechanistic Rationale: K₃PO₄ is selected over stronger bases (like NaH or KOtBu) to prevent base-catalyzed degradation or homocoupling of the bromoalkyne. 1,10-phenanthroline is strictly required to solubilize the Cu(I) species in non-polar toluene and accelerate the rate-limiting oxidative addition step.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure strict exclusion of oxygen, which would otherwise drive oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Loading: Add piperidin-2-one (1.0 equiv, 1.0 mmol), CuSO₄·5H₂O (0.1 equiv, 10 mol%), 1,10-phenanthroline (0.2 equiv, 20 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent & Coupling Partner: Add anhydrous toluene (5.0 mL) followed by (bromoethynyl)benzene (1.2 equiv, 1.2 mmol).

  • Reaction: Cap the flask, heat to 70 °C, and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts and inorganic phosphates. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Validation & QC Checkpoints:

  • Pre-reaction (GC-MS): Verify the bromoalkyne purity. The presence of 1,4-diphenylbuta-1,3-diyne indicates degraded starting material.

  • In-process (TLC): Monitor the disappearance of piperidin-2-one. It stains heavily with KMnO₄, whereas the ynamide product is UV-active (254 nm).

  • Post-reaction (FT-IR & NMR): Success is definitively confirmed by the appearance of a sharp C≡C stretch at ~2235 cm⁻¹ in IR, and the complete absence of the broad N–H stretch at 3200 cm⁻¹. In ¹H NMR, the α-methylene protons of the piperidine ring will shift noticeably downfield (Δδ ~0.3 ppm) due to the anisotropic deshielding effect of the alkyne.

Protocol B: Hypervalent Iodine-Mediated Synthesis of 1-((Trimethylsilyl)ethynyl)piperidin-2-one

Mechanistic Rationale: For highly sensitive substrates, this protocol utilizes the extreme electrophilicity of iodine(III)[3]. KHMDS is used to quantitatively generate the lactam anion at low temperatures, preventing competitive side reactions.

  • Deprotonation: In a flame-dried flask under argon, dissolve piperidin-2-one (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL). Cool to –78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add KHMDS (1.0 M in THF, 1.1 equiv, 1.1 mmol). Stir for 30 minutes at –78 °C to ensure complete deprotonation.

  • Electrophile Addition: Add [((trimethylsilyl)ethynyl)(phenyl)iodonium] triflate (1.2 equiv, 1.2 mmol) as a solid in one portion.

  • Rearrangement: Maintain the reaction at –78 °C for 1 hour, then slowly allow it to warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate. Purify via neutral alumina chromatography (silica can sometimes cleave the TMS group).

Validation & QC Checkpoints:

  • Pre-reaction: Ensure strictly anhydrous conditions; KHMDS is highly moisture sensitive and will rapidly quench to HMDS, halting the reaction.

  • Post-reaction (¹³C NMR): The diagnostic markers for the ynamide are the sp carbons, which typically appear around 65–75 ppm (C-α, attached to N) and 80–90 ppm (C-β).

DecisionTree Start Target: N-Alkynyl Piperidine CheckAmine Is the piperidine nitrogen protected with an EWG? Start->CheckAmine Unprotected Unprotected Piperidine (Aliphatic Amine) CheckAmine->Unprotected No Protected Protected Piperidine (Lactam, Ts, Boc) CheckAmine->Protected Yes Instability Stop: Aliphatic ynamines are highly unstable. Derivatize first. Unprotected->Instability ChooseCat Select Catalytic System Protected->ChooseCat CuCat Copper-Catalyzed (Bromoalkynes, 60-80°C) ChooseCat->CuCat Scalable, Robust IodineCat Hypervalent Iodine (EBX/Iodonium, RT) ChooseCat->IodineCat Thermally Sensitive

Decision workflow for selecting the optimal catalytic system for piperidine N-alkynylation.

References

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents Source: Chemical Reviews (ACS Publications) URL:[Link][3]

  • Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Synthesis of Ynamides by Copper-Catalyzed N-Alkynylation Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link][2]

  • Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis Source: University of Birmingham Research Archive URL:[Link][4]

Sources

Validation

A Comparative Guide to Assessing the Drug-Likeness of 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one Derivatives

Introduction In the landscape of modern drug discovery, the piperidine ring is a "privileged scaffold," a molecular framework that is consistently found in a multitude of approved therapeutic agents.[1][2] Its synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the piperidine ring is a "privileged scaffold," a molecular framework that is consistently found in a multitude of approved therapeutic agents.[1][2] Its synthetic tractability and ability to present substituents in precise three-dimensional orientations make it a cornerstone of medicinal chemistry.[1][3][4] The 4-oxo-piperidine (piperidin-4-one) core, in particular, is a versatile intermediate for creating diverse chemical libraries with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[5][6][7]

This guide focuses on derivatives of a specific scaffold, 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one . The N-substituent is of particular interest due to the presence of a terminal alkyne. This functional group is a valuable asset in drug design; its linear geometry can act as a rigid spacer, it can enhance metabolic stability, and it serves as a synthetic handle for "click" chemistry, enabling the efficient linkage of molecular fragments.[8][9][10]

However, synthesizing a novel compound is only the first step. A critical early-stage hurdle in drug development is the assessment of "drug-likeness"—a qualitative concept used to predict whether a compound has the appropriate physicochemical properties to be an orally active drug.[11][12] Poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are a primary cause of late-stage clinical trial failures.[13][14][15] Therefore, a robust, multi-faceted approach that combines computational modeling with experimental validation is essential to de-risk drug candidates and prioritize resources effectively.

This guide provides a comprehensive framework for assessing and comparing the drug-likeness of novel 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one derivatives, blending in silico predictions with foundational in vitro assays.

Part 1: In Silico Triage - Computational Prediction of Drug-Likeness

The initial phase of any drug-likeness assessment should be computational. These in silico methods are rapid, cost-effective, and allow for the high-throughput screening of virtual libraries before any resource-intensive synthesis is undertaken.[14][16][17]

A cornerstone of this approach is Lipinski's Rule of Five (Ro5), a set of guidelines formulated from the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[11][12] A compound is considered to have favorable oral bioavailability if it violates no more than one of the following criteria[11][12][18]:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-water partition coefficient): ≤ 5 (a measure of lipophilicity)[18][19]

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of N-H and O-H bonds)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

Beyond the Ro5, other descriptors provide a more nuanced profile:

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. TPSA is a strong predictor of passive membrane permeability. Generally, a TPSA of <140 Ų is desired for good oral absorption, and <90 Ų is often required for penetration of the blood-brain barrier (BBB).

  • Number of Rotatable Bonds (nRotb): A measure of molecular flexibility. High flexibility (nRotb > 10) can lead to poor oral bioavailability due to entropic penalties upon binding to a target.

For our comparative analysis, we will consider the parent scaffold and three hypothetical derivatives with modifications designed to explore chemical space and its impact on drug-like properties.

  • Parent Scaffold: 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

  • Derivative A: Parent scaffold with a hydroxyl group at the C4 position.

  • Derivative B: Parent scaffold with a carboxamide group at the C3 position.

  • Derivative C: Parent scaffold with a 4-fluorophenyl group attached at the C4 position via an oxime ether linkage.

Table 1: Comparison of In Silico Predicted Physicochemical Properties

CompoundMolecular FormulaMW (Da)cLogPHBDHBATPSA (Ų)nRotbRo5 Violations
Parent Scaffold C10H15NO165.231.650220.310
Derivative A C10H17NO167.251.211240.510
Derivative B C11H18N2O2210.270.851463.320
Derivative C C17H21FN2O288.363.500441.640

Note: Values are calculated estimates from chemical drawing software and are for illustrative purposes.

Interpretation of In Silico Data:

From this initial screen, all proposed structures adhere to Lipinski's Rule of Five, indicating a good starting point for oral drug candidates.[20] Derivative B shows the highest TPSA and number of hydrogen bond acceptors due to the carboxamide group, suggesting it might have lower passive permeability compared to the others. Derivative C, being the largest and most lipophilic, may present solubility challenges but remains well within acceptable parameters. This computational triage allows us to form early hypotheses that must be validated experimentally.

Part 2: Experimental Validation - In Vitro Assessment of Key ADME Properties

While computational models are powerful, they are predictive and must be confirmed with physical data.[13] The following section details two fundamental, high-throughput in vitro assays that provide direct, quantitative data on a compound's permeability and metabolic stability.

Workflow for Integrated Drug-Likeness Assessment

The following diagram illustrates the logical flow from computational screening to experimental validation, forming a feedback loop for lead optimization.

G cluster_0 In Silico Screening cluster_1 Synthesis & Prioritization cluster_2 In Vitro Validation cluster_3 Decision & Iteration in_silico Virtual Compound Library (Parent + Derivatives A, B, C) ro5 Lipinski's Ro5 & TPSA Prediction in_silico->ro5 synthesis Synthesize Prioritized Compounds ro5->synthesis Prioritize based on predictions pampa PAMPA Assay (Permeability) synthesis->pampa msa Microsomal Stability Assay (Metabolism) synthesis->msa decision Analyze Data: Favorable Profile? pampa->decision msa->decision advance Advance to Further Studies (e.g., Cytotoxicity) decision->advance Yes optimize Redesign/Optimize Structure decision->optimize No optimize->in_silico Iterate Design

Caption: Workflow for assessing drug-likeness.

A. Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to be absorbed from the gastrointestinal tract is fundamentally linked to its ability to passively diffuse across cell membranes.[21][22] The PAMPA is a non-cell-based, high-throughput assay that models this passive, transcellular permeation.[21][23][24] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[23] This provides a clean measure of passive permeability without the complexities of active transport or efflux mechanisms.[21]

Experimental Protocol:

  • Prepare Donor Plate: Add the test compounds (typically at 10-50 µM) dissolved in a buffered solution (e.g., PBS at pH 7.4) to the wells of a 96-well donor plate.

  • Coat Membrane: The filter membrane of a 96-well acceptor plate is coated with a solution of a lipid (e.g., a 2% solution of lecithin in dodecane) to form the artificial membrane.

  • Assemble Sandwich: The acceptor plate is filled with fresh buffer, and the donor plate is placed on top, creating a "sandwich" where the compound-containing donor solution is in contact with the lipid-coated membrane.

  • Incubation: The sandwich plate is incubated at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories.

B. Metabolic Stability Assessment: Liver Microsomal Stability Assay

Causality: After absorption, a drug is distributed throughout the body and primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[25][26] A compound that is metabolized too quickly will have a short half-life and may not maintain a therapeutic concentration in the body. The liver microsomal stability assay uses a subcellular fraction of the liver (microsomes) containing these key metabolic enzymes to determine a compound's intrinsic clearance in vitro.[25][26]

Experimental Protocol:

  • Prepare Reaction Mixture: Thawed liver microsomes (human or animal) are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[27]

  • Initiate Reaction: The test compound (e.g., at 1 µM final concentration) is pre-incubated with the microsomes at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system, which provides the necessary co-factors for CYP enzyme activity.[27][28][29]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: The reaction in each aliquot is stopped by adding an ice-cold solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[25][27]

  • Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

  • Calculate Stability: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Table 2: Comparative Summary of Hypothetical In Vitro Experimental Data

CompoundPAMPA Permeability (Pe) (10⁻⁶ cm/s)Permeability ClassMicrosomal Half-Life (t½, min)Metabolic Stability Class
Parent Scaffold 12.5High45Moderate
Derivative A 9.8High> 60High
Derivative B 2.1Low> 60High
Derivative C 15.2High28Moderate

Note: Data are for illustrative purposes to demonstrate a comparative analysis.

Part 3: Integrated Analysis and Guide for Advancement

Synthesizing the computational and experimental data provides a holistic view of each derivative's drug-likeness profile.

Analysis:

  • Parent Scaffold: Shows a good balance of properties. Its high permeability is favorable, while its moderate metabolic stability is a reasonable starting point for optimization.

  • Derivative A (4-OH): The addition of a hydroxyl group slightly decreased lipophilicity and permeability, but significantly improved metabolic stability. This is a common outcome, as the hydroxyl group can block a potential site of metabolism. This derivative presents a very strong profile.

  • Derivative B (3-CON H₂): As predicted by its higher TPSA, this derivative exhibited low passive permeability in the PAMPA assay.[30] While its metabolic stability is high, its poor permeability would likely translate to poor oral absorption, making it a less desirable candidate without significant modification.

  • Derivative C (4-Oxime-F-Ph): This derivative showed the highest permeability, consistent with its increased lipophilicity. However, this also correlated with a shorter metabolic half-life, suggesting the added phenyl ring may have introduced a new metabolic soft spot.

Based on this integrated assessment, Derivative A emerges as the most promising lead candidate. It maintains high permeability while demonstrating a significant improvement in metabolic stability over the parent scaffold. Derivative C is a viable backup candidate, though further medicinal chemistry efforts would be required to improve its metabolic half-life, perhaps by modifying the electronics or substitution pattern of the phenyl ring. Derivative B would be deprioritized due to its fundamental permeability liabilities.

This guide demonstrates a logical, evidence-based workflow for evaluating the drug-likeness of novel chemical entities. By combining the predictive power of in silico tools with the definitive, quantitative data from key in vitro assays, research teams can make more informed decisions, efficiently allocating resources to compounds with the highest probability of downstream success.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 7, 2024. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved March 7, 2024. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 7, 2024. [Link]

  • Ghafourian, T., et al. (2016). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved March 7, 2024. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved March 7, 2024. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. (2024, January 30). LinkedIn. Retrieved March 7, 2024. [Link]

  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. (2025, March 19). Longdom Publishing. Retrieved March 7, 2024. [Link]

  • Computational tools for ADMET. (n.d.). Bioinformatics.org. Retrieved March 7, 2024. [Link]

  • Parallel artificial membrane permeability assay. (n.d.). In Wikipedia. Retrieved March 7, 2024. [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). ResearchGate. Retrieved March 7, 2024. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for drug absorption screening. (n.d.). IMR Press. Retrieved March 7, 2024. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved March 7, 2024. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). Frontiers. Retrieved March 7, 2024. [Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability. (n.d.). PMC. Retrieved March 7, 2024. [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. Retrieved March 7, 2024. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. (n.d.). ResearchGate. Retrieved March 7, 2024. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 7, 2024. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin. Retrieved March 7, 2024. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved March 7, 2024. [Link]

  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023, April 1). Bentham Science Publishers. Retrieved March 7, 2024. [Link]

  • Biosynthesis of alkyne-containing natural products. (2020, December 21). RSC Chemical Biology. Retrieved March 7, 2024. [Link]

  • Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. (2025, October 9). ResearchGate. Retrieved March 7, 2024. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved March 7, 2024. [Link]

  • Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. (n.d.). PMC. Retrieved March 7, 2024. [Link]

  • Alkyne. (n.d.). In Wikipedia. Retrieved March 7, 2024. [Link]

  • Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties. (2024, September 27). ResearchGate. Retrieved March 7, 2024. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved March 7, 2024. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved March 7, 2024. [Link]

Sources

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